molecular formula Cl2H6N2Pt B142131 cisplatin CAS No. 14913-33-8

cisplatin

カタログ番号: B142131
CAS番号: 14913-33-8
分子量: 300.05 g/mol
InChIキー: LXZZYRPGZAFOLE-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

Key on ui mechanism of action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

CAS番号

14913-33-8

分子式

Cl2H6N2Pt

分子量

300.05 g/mol

IUPAC名

azane;dichloroplatinum

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChIキー

LXZZYRPGZAFOLE-UHFFFAOYSA-L

SMILES

N.N.Cl[Pt]Cl

正規SMILES

N.N.Cl[Pt]Cl

他のCAS番号

14913-33-8

物理的記述

Yellow crystalline solid;  [MSDSonline]

ピクトグラム

Corrosive; Irritant; Health Hazard

溶解性

H2O 1 (mg/mL)
DMSO 10 (mg/mL)
10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL)
Dimethylformamide (pure anhydrous) 24 (mg/mL)

同義語

trans-DDP;  trans-Diaminedichloroplatinum;  trans-Diamminedichloroplatinum;  trans-Diamminedichloroplatinum(II);  trans-Dichlorodiamineplatinum(II);  trans-Dichlorodiammine Platinum;  trans-Dichlorodiammineplatinum(II);  trans-Platinum(II) Ammonium Chloride

製品の起源

United States

説明

Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
This compound is a Platinum-based Drug.
This compound is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. This compound has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.
This compound is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. This compound forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of this compound correlates with cellular arrest in the G2 phase of the cell cycle.

Historical Trajectory and Foundational Discoveries of Cisplatin in Medicinal Inorganic Chemistry

Evolution of Cisplatin as a Paradigm in Metallodrug Research

The serendipitous discovery of the biological activity of cis-diamminedichloroplatinum(II) by Rosenberg and colleagues marked the beginning of a new era in medicinal chemistry, specifically in the field of metallodrugs. researchgate.netuniversiteitleiden.nlnih.govcancer.govrsc.orgfrontiersin.orgmdpi.com Prior to this, cancer chemotherapy primarily relied on organic compounds. nih.gov The effectiveness of this compound in inhibiting cell division in bacteria and subsequently showing promising antitumor activity in animal models, such as the regression of sarcomas in rats and effectiveness against sarcoma 180 and leukemia L1210 cells in mice, demonstrated the potential of inorganic coordination compounds as therapeutic agents. wikipedia.orgnih.govcancer.goviiarjournals.orgarturorobertazzi.itresearchgate.net This led to extensive preclinical and clinical investigations into the properties and potential applications of this compound. nih.govnih.gov The success of this compound paved the way for intense research into other metal-based anticancer drugs and established metallodrug research as a significant area within inorganic chemistry and medicinal chemistry. mdpi.comuniversiteitleiden.nlrsc.orgfrontiersin.orgmdpi.comnih.govresearchgate.net this compound became the first metal compound approved as an antitumor drug and is considered the prototype platinum coordination complex used in cancer treatment. mdpi.commdpi.comnih.gov Its impact is reflected in its continued use and the development of subsequent platinum-based drugs, solidifying its role as a paradigm in the field. rsc.orgdoctorlib.orgmdpi.comnih.govnih.gov

Synthetic Methodologies and Advanced Compound Preparation for Cisplatin Research

Classical Inorganic Synthesis Routes for Cisplatin

The synthesis of this compound typically originates from platinum precursors, with potassium tetrachloroplatinate(II) being a common starting material. Several methods exist, each with variations influencing yield and purity.

Preparation from Potassium Tetrachloroplatinate(II)

A widely employed method for this compound synthesis, first reported by Dhara in 1970, involves a multistep process starting from aqueous potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.govsandiego.eduwikipedia.org This method aims to minimize the formation of undesired byproducts, such as Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), which shares the same empirical formula as this compound. wikipedia.org

The Dhara method begins with the conversion of aqueous K₂[PtCl₄] to potassium tetraiodoplatinate(II) (K₂[PtI₄]) by treatment with an excess of potassium iodide. nih.govsandiego.eduwikipedia.orggpatindia.com The dark brown solution of K₂[PtI₄] is then treated with ammonium (B1175870) hydroxide, leading to the precipitation of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]) as a yellow solid. nih.govsandiego.edugpatindia.com The iodide ligands in cis-[Pt(NH₃)₂I₂] are subsequently removed by reacting the complex with silver nitrate (B79036) in water, which precipitates insoluble silver iodide (AgI) and yields the diaqua cation, cis-[Pt(NH₃)₂(OH₂)₂]²⁺, in solution. nih.govsandiego.eduwikipedia.orggpatindia.com Finally, treatment of the diaqua cation solution with excess chloride ions allows for the isolation of isomerically pure this compound as a yellow solid. nih.govsandiego.edugpatindia.com

Other protocols for this compound synthesis also involve the direct reaction of aqueous ammonia (B1221849) with the tetrachloroplatinate ion. ic.ac.uk However, these methods often result in the formation of Magnus's green salt and the trans isomer (trans-[Pt(NH₃)₂Cl₂]) as byproducts, necessitating additional purification steps. ic.ac.uk

A more recent approach utilizes microwave irradiation for the direct synthesis of this compound from K₂[PtCl₄] and ammonium acetate. ic.ac.ukrsc.orgresearchgate.net This method has been optimized to achieve yields of up to 47% and high purity using a specific molar ratio of reactants (K₂[PtCl₄] : NH₄OAc : KCl of 1:4:2) at 100 °C. rsc.org The microwave-assisted synthesis significantly reduces reaction time, requiring approximately 80 minutes for the entire synthesis and purification procedure. rsc.org

Influence of Trans Effect in Isomer Purity and Yield

The trans effect plays a crucial role in controlling the stereochemistry and thus the isomer purity during the synthesis of square planar platinum(II) complexes like this compound. williams.edulibretexts.orgwikipedia.orgresearchgate.net The trans effect describes the increased lability of ligands located trans to certain other ligands, which are known as trans-directing ligands. wikipedia.org The intensity of the trans effect follows a specific sequence for common ligands. wikipedia.orgresearchgate.net

In the synthesis of this compound from [PtCl₄]²⁻, the first ammonia ligand can bind to any of the four equivalent positions. williams.edujpccr.eu However, the position of the second ammonia ligand is dictated by the trans effect. williams.edu Chloride has a higher trans effect than ammonia. williams.eduwikipedia.orgjpccr.eu Therefore, the chloride ligands trans to another chloride are more labile than the chloride ligand trans to the first incoming ammonia. williams.edu This kinetic preference directs the second ammonia to bind cis to the first ammonia, leading to the formation of the desired cis isomer, this compound. williams.edujpccr.eu

Conversely, starting the synthesis from the tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺) and reacting it with chloride ions primarily yields the trans isomer, trans-[Pt(NH₃)₂Cl₂]. ic.ac.uklibretexts.orgwikipedia.org In this case, after the first chloride substitution, an ammine ligand is replaced. ic.ac.uk The trans effect of chloride is greater than that of ammonia, directing the second incoming chloride to a position trans to the first chloride, resulting in the trans isomer. ic.ac.ukwikipedia.org

The Dhara method, which utilizes the intermediate K₂[PtI₄], leverages the even higher trans effect of iodide compared to chloride. nih.govresearchgate.netjpccr.eu This stronger trans effect of iodide further favors the cis substitution of ammonia, contributing to the higher yield and isomeric purity of this compound obtained through this route. nih.govresearchgate.netjpccr.eu

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound with high purity is essential for accurate experimental results. Various purification techniques are employed to remove impurities, including the trans isomer and Magnus's green salt, which can form during synthesis. wikipedia.orgic.ac.uk

Recrystallization is a common method for purifying this compound. nih.govic.ac.uk this compound can be recrystallized from hot water containing either 0.1 M HCl or 0.9% NaCl. nih.govic.ac.uk The high concentration of chloride ions in these solutions helps to inhibit the formation of platinum aqua or hydroxo complexes, which can arise from hydrolysis of this compound. nih.gov Amide solvents, such as N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF), are also effective for recrystallization. nih.govgoogle.com Dissolving this compound in DMA (e.g., 18 mg/mL) followed by the addition of dilute HCl and cooling can yield analytically pure material. nih.gov Storing a concentrated solution of this compound in DMF at low temperatures can also lead to the formation of crystalline solvates, from which solvent-free, high-purity this compound can be obtained under vacuum. nih.gov

Care must be taken during recrystallization, as some cis-[PtL₂Cl₂] complexes can isomerize to the trans form in hot solvents like acetone (B3395972) or DMF, although this is not typically observed for this compound itself. nih.gov Stereochemistry should ideally be confirmed after purification steps. nih.gov

Analytical techniques like the Kurnakow test can be used to check for the presence of isomeric impurities in this compound or related complexes. nih.govresearchgate.net This test involves reacting the platinum complex with an excess of thiourea (B124793). nih.govresearchgate.net this compound reacts with thiourea to form a soluble yellow complex, while the trans isomer forms a poorly water-soluble white precipitate. nih.govresearchgate.net This difference in reactivity is a consequence of the trans effect of thiourea, which is higher than that of chloride. nih.govresearchgate.net

New separation procedures have also been developed, particularly in the context of microwave-assisted synthesis, to efficiently remove impurities like Magnus's green salt from crude reaction products, yielding this compound with purity comparable to that obtained by the Dhara method. rsc.orgresearchgate.net

Synthesis of this compound Analogs and Related Platinum Complexes for Mechanistic Studies

Beyond this compound, a wide array of platinum analogs and related complexes have been synthesized to investigate how structural modifications influence their chemical reactivity, cellular interactions, and biological activity. These studies are crucial for understanding the fundamental mechanisms of platinum complexes and for the rational design of new agents.

Design Principles for Modulating Reactivity and Cellular Interactions

The design of this compound analogs and related platinum complexes often involves modifying the ligands coordinated to the central platinum(II) ion. nih.gov A typical platinum anticancer complex features three types of ligands: non-leaving group ligands (usually nitrogen donors) that form stable bonds with platinum and are retained in the DNA adduct, and leaving group ligands that are displaced to allow binding to biological targets like DNA. nih.gov

Modifications to the non-leaving group ligands can significantly impact the nature of the platinum-DNA adducts formed and how cellular repair pathways respond to these adducts. nih.gov The choice of leaving group ligands influences the complex's reactivity and hydrolysis rate in biological environments. jpccr.eu

Design principles aim to modulate several key properties:

Reactivity: The lability of the leaving groups affects how readily the platinum complex can react with nucleophilic sites on biological molecules, particularly DNA bases. jpccr.eu

DNA Binding Mode: Modifications can lead to different types of DNA adducts (e.g., monofunctional vs. bifunctional) and alter their location and distortion of the DNA helix. pnas.orgacs.org

Interaction with Biomolecules: The non-leaving group ligands can influence interactions with proteins and other cellular components, which may affect transport, activation, or detoxification. acs.org

For instance, replacing the ammine ligands with other amines or N-heterocycles can alter the complex's steric and electronic properties, leading to changes in cellular accumulation, DNA binding preference, and recognition by repair proteins. nih.gov

Preparation of Monofunctional Platinum Complexes

While this compound is a bifunctional complex capable of forming two bonds with DNA, monofunctional platinum(II) complexes, containing only one substitution-labile ligand, have also been synthesized and studied for their distinct mechanisms of action. nih.govpnas.orgacs.orgscispace.comresearchgate.netiiarjournals.org These complexes typically contain two non-leaving group ligands (often amines) and one leaving group ligand (e.g., chloride) along with another ligand that is relatively inert to substitution under physiological conditions, such as an N-heterocycle or a sulfoxide (B87167). nih.govscispace.com

Early examples of monofunctional platinum(II) complexes investigated include [Pt(dien)Cl]Cl (dien = diethylenetriamine) and [Pt(NH₃)₃Cl]Cl. nih.gov Although these initial complexes did not show significant anticancer activity, they were valuable for modeling the reactions of platinum complexes with biological nucleophiles due to their simpler reactivity. nih.gov Optimized synthetic routes for salts like [Pt(NH₃)₃Cl]Cl involve treating trans-[Pt(NH₃)₂Cl₂] with potassium iodide to form a mixed halide intermediate, followed by reaction with silver nitrate to generate an aqua complex, and finally treatment with ammonia. nih.gov

More recently, research has focused on monofunctional complexes with the general formula cis-[PtL₂(L')Cl]⁺, where L is a monodentate or bidentate amine and L' is an N-heterocycle, sulfoxide, or thiourea derivative. nih.govscispace.com The synthesis of such complexes can be achieved by reacting this compound with one equivalent of the desired N-heterocycle in water, although this method can sometimes yield the disubstituted species as an impurity. nih.gov Another route involves the addition of a chelating amine ligand to cis-[PtCl₂(RR'SO)₂] or the addition of one equivalent of a sulfoxide to cis-[PtL₂Cl₂]. nih.gov

Advanced Approaches for this compound Formulation in Research

Advanced formulation approaches for this compound in research aim to address limitations associated with its conventional delivery, such as solubility and targeted delivery. These strategies often involve the use of nanotechnologies to create novel this compound formulations with enhanced properties. Encapsulating this compound within nanocarriers or developing self-assembled nanostructures can lead to improved drug solubility, stability, and controlled release, which are crucial for optimizing its research applications and potentially developing more effective drug-delivery platforms. mdpi.comresearchgate.netmdpi.com

Synthesis of Self-Assembled Nanostructured this compound

The synthesis of self-assembled nanostructured this compound is an area of research focused on creating novel forms of the compound with improved characteristics. One reported approach involves the use of a customized Rapid Expansion of Supercritical Solutions (RESS) process to synthesize a viscous aqueous this compound solution referred to as "liquid" this compound. mdpi.comresearchgate.netsciprofiles.comnih.gov This "liquid" this compound comprises a bi-modal distribution of a highly solvated network of stable this compound nanoclusters in water. mdpi.comresearchgate.netsciprofiles.comnih.gov

Research findings indicate that this self-assembled nanostructured this compound exhibits significantly increased water solubility compared to standard this compound. Studies have demonstrated a 27-fold increase in water solubility. mdpi.comresearchgate.netsciprofiles.comnih.gov Furthermore, this formulation has shown remarkable stability, remaining stable at ambient conditions for over two years while retaining its original chemical identity. mdpi.comresearchgate.netsciprofiles.comnih.gov

Analytical techniques such as liquid cell in situ transmission electron microscopy (Liquid in situ TEM) and Raman spectroscopy have been employed to characterize the nanoclusters within the "liquid" this compound. mdpi.comresearchgate.netsciprofiles.comnih.gov In vitro studies using human lung adenocarcinoma A549 cells have provided evidence that this nanostructured this compound can demonstrate a more sustained effect compared to standard this compound. mdpi.comresearchgate.netsciprofiles.comnih.gov

Another approach involves the self-assembly of this compound with other molecules, such as Olaparib, through hydrogen bonding to form stable nanoparticles. nih.govfrontiersin.org This strategy can enhance the solubility of both drugs and enable targeted delivery without the need for external carriers. nih.govfrontiersin.org These self-assembled nanoparticles have shown improved cell uptake and superior selectivity in in vitro and in vivo studies compared to the free drugs or a mixture. nih.govfrontiersin.org

Development of this compound-Encapsulated Nanoparticles for Controlled Release Studies

The development of this compound-encapsulated nanoparticles is a significant area of research aimed at achieving controlled drug release and improved therapeutic outcomes. Encapsulating this compound within nanoparticles offers several potential advantages for research, including enhanced plasma solubility, prolonged circulation time, and protection of the drug from premature degradation or interaction with biological molecules. mdpi.comacs.org

Various types of nanoparticles and encapsulation methods have been explored for this compound. Polymeric nanoparticles, such as those made from polybutylcyanoacrylate (PBCA) or poly(lactic-co-glycolic acid) (PLGA), are commonly used. mdpi.comscirp.orgucl.ac.ukwaocp.com

Studies on this compound-loaded PBCA nanoparticles synthesized via miniemulsion polymerization have demonstrated successful encapsulation with reported drug entrapment efficiencies. mdpi.comwaocp.com For instance, one study reported an entrapment efficiency of 23% for this compound-loaded PBCA nanoparticles. mdpi.com The release profile from these nanoparticles can be controlled, with studies showing a slow release; for example, only 9% of the loaded drug was released after 48 hours in one study. mdpi.com Another study on this compound-PBCA nanoparticles reported an encapsulation efficiency of 45.6 ± 2.7% and a loading capacity of 3.5 ± 0.8%, with approximately 12.2 ± 1.1% of the drug released after 45 hours. waocp.com An initial burst release within the first 17 hours was also observed in this study, potentially due to adsorbed drug on the nanoparticle surface. waocp.com

Research with this compound encapsulated in PLGA nanoparticles has also shown controlled release over extended periods. scirp.orgucl.ac.uk One study indicated that this compound released from PLGA nanoparticles was in a controlled manner over a 21-day period. scirp.org The release kinetics can be biphasic, with an initial burst followed by a slower release phase. scirp.org For example, approximately 20% of this compound was released within the first three days, followed by over 50% release during a three-week period in one study. scirp.org Encapsulation efficiencies for this compound in PLGA nanoparticles have been reported, with one study achieving efficiencies greater than 70% using electrohydrodynamic atomization. ucl.ac.uk This method allowed for control over particle size and demonstrated that smaller nanoparticles produced with higher this compound concentrations (10 wt%) showed the best sustained release with the smallest burst release. ucl.ac.uk

The molecular geometry of block-copolymer excipients used in polymeric nanoparticles can influence drug-loading capacity, core hydrophobicity, and pH-sensitive drug release properties, which are important factors for controlled release. acs.org

The controlled release of this compound from encapsulated nanoparticles is a key aspect of research in improving its efficacy and potentially reducing systemic exposure in targeted delivery studies. mdpi.comscirp.orgucl.ac.uk

Summary of Research Findings on this compound Nanofabrication

Formulation TypeSynthesis Method(s)Key Finding(s)Increased Solubility (vs. Standard)StabilityControlled Release
Self-Assembled Nanostructured this compoundCustomized RESS processFormation of stable nanoclusters in water27x mdpi.comresearchgate.net> 2 years at ambient conditions mdpi.comresearchgate.netMore sustained effect in vitro mdpi.comresearchgate.net
Self-Assembled this compound-Olaparib NPsHydrogen bonding self-assemblyEnhanced solubility, improved cell uptake, superior selectivityEnhanced nih.govfrontiersin.orgStable nih.govfrontiersin.orgAcidic pH-sensitive release nih.govfrontiersin.org
This compound-Loaded PBCA NanoparticlesMiniemulsion polymerizationSuccessful encapsulation, controlled release profileNot specifiedNot specifiedSlow release (e.g., 9% in 48h, 12.2% in 45h) mdpi.comwaocp.com
This compound-Loaded PLGA NanoparticlesVarious, including Electrohydrodynamic AtomizationControlled release over extended periods, influenced by particle morphology and drug concentrationNot specifiedNot specifiedControlled release (e.g., over 21 days, biphasic) scirp.orgucl.ac.uk

Data on this compound Release from PBCA Nanoparticles

Time (hours)Cumulative Release (%) (Study 1) waocp.comCumulative Release (%) (Study 2) mdpi.com
17Rapid initial liberationNot specified
45~12.2 ± 1.1Not specified
48Not specified9
647.1 (retention)Not specified

Data on this compound Release from PLGA Nanoparticles

TimeCumulative Release (%) (Study 1) scirp.orgCumulative Release (%) (Study 2) scirp.orgCumulative Release (%) (Study 3) dovepress.com
3 days< 20 (initial burst)~50Not specified
21 daysControlled release continuesNot specifiedNot specified
3 weeks> 50Not specifiedNot specified
24 hoursNot specifiedNot specified28.16
Day 35Not specifiedNot specified100

Data on Cytotoxicity of this compound Formulations

Formulation TypeCell LineEffect Compared to Standard this compoundFold Increase in Cytotoxicity
"Liquid" this compoundHuman lung adenocarcinoma A549More sustained effectNot specified
This compound-Loaded PBCA NanoparticlesRenal cell adenocarcinoma (ACHN)Increased cytotoxicity2.3-fold mdpi.com
This compound-Loaded PBCA NanoparticlesT-47D breast cancer cellsEnhanced cytotoxicityLower IC50 value waocp.com
Self-Assembled this compound-Olaparib NPsCancer cellsSignificantly more effectiveNot specified
This compound Encapsulated PLGA NPsCancer cellsInduced apoptosis> 40% cells underwent apoptosis compared to control scirp.org

Molecular Mechanisms of Cisplatin Action at the Cellular and Subcellular Level

Cisplatin Activation and Aquation Chemistry

Upon entering the cell, this compound undergoes a chemical transformation known as aquation or hydrolysis. This process is crucial for the drug's activation and its ability to react with nucleophilic sites on biomolecules, particularly DNA nih.govelsevier.esdergipark.org.tr.

The intracellular environment is characterized by a significantly lower chloride ion concentration (approximately 3-20 mM) compared to the extracellular fluid (around 100 mM) wikipedia.orgviamedica.pl. This low chloride concentration drives the displacement of the labile chloride ligands in this compound by water molecules elsevier.esdergipark.org.trwikipedia.orgpensoft.net. The hydrolysis typically occurs in a stepwise manner, leading to the formation of aquated species elsevier.esdergipark.org.trpensoft.net.

The first step involves the replacement of one chloride ligand by a water molecule, resulting in the formation of the monoaquated species, [cis-(NH₃)₂Cl(H₂O)]⁺ nih.govwikipedia.orgrsc.org.

cis-[Pt(NH₃)₂Cl₂] + H₂O → [cis-(NH₃)₂Cl(H₂O)]⁺ + Cl⁻

Subsequently, a second chloride ligand can be replaced by another water molecule, leading to the formation of the diaquated species, [cis-(NH₃)₂(H₂O)₂]²⁺ nih.govpensoft.net.

[cis-(NH₃)₂Cl(H₂O)]⁺ + H₂O → [cis-(NH₃)₂(H₂O)₂]²⁺ + Cl⁻

This aquation process is considered the rate-limiting step in the reaction of this compound with DNA open.edu. The lower chloride concentration inside the cell facilitates this process, making the aquated species the reactive forms of the drug elsevier.esdergipark.org.trwikipedia.orgpensoft.net.

The aquated forms of this compound, particularly the monoaquated [cis-(NH₃)₂Cl(H₂O)]⁺ and diaquated [cis-(NH₃)₂(H₂O)₂]²⁺ species, are positively charged and significantly more reactive than the neutral this compound molecule nih.govviamedica.pl. These platinum(II) aqua complexes are potent electrophiles, meaning they are attracted to electron-rich centers (nucleophiles) in biological molecules nih.govdergipark.org.trresearchgate.net.

The increased reactivity of the aquated species stems from the replacement of the relatively stable chloride ligands with more labile water molecules. The positively charged platinum center in the aquated complexes is then highly susceptible to nucleophilic attack by various biomolecules within the cell, with DNA being the most critical target nih.govelsevier.esdergipark.org.trresearchgate.net.

Hydrolysis of Chloride Ligands in the Intracellular Environment

Deoxyribonucleic Acid (DNA) as the Primary Molecular Target

The primary mechanism by which this compound exerts its cytotoxic effect is through covalent binding to DNA, leading to the formation of platinum-DNA adducts nih.govnih.govpatsnap.comelsevier.es. This interaction disrupts essential DNA functions, such as replication and transcription, ultimately triggering cell death pathways like apoptosis nih.govpatsnap.comelsevier.es.

The electrophilic platinum(II) species formed during aquation readily react with nucleophilic sites on DNA bases nih.govdergipark.org.trresearchgate.net. The most common site of attack is the N7 atom of purine (B94841) bases, particularly guanine (B1146940) (G) and, to a lesser extent, adenine (B156593) (A) nih.govnih.govpatsnap.comelsevier.es. This reaction involves the displacement of the aqua ligands (water molecules) by nitrogen atoms of the DNA bases, forming stable covalent bonds between the platinum atom and the DNA nih.govresearchgate.net.

The formation of platinum-DNA adducts is a key event in this compound's mechanism of action and is directly linked to its antitumor activity researchgate.netbiorxiv.org. These adducts cause structural distortions in the DNA double helix, interfering with the processes that are vital for cell survival and proliferation patsnap.comchemistryviews.org.

The most prevalent types of this compound-DNA adducts are intrastrand cross-links, which involve the binding of a single platinum atom to two adjacent bases on the same DNA strand nih.govelsevier.esbiorxiv.orgresearchgate.netoup.com.

The predominant intrastrand cross-link is the 1,2-d(GpG) adduct, where this compound forms a link between the N7 atoms of two adjacent guanine bases nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.netacs.org. This adduct accounts for the majority of this compound-DNA lesions, typically comprising 60-65% of the total adducts formed nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net.

The second most common intrastrand cross-link is the 1,2-d(ApG) adduct, formed between the N7 atom of an adenine base and the N7 atom of an adjacent guanine base on the same strand nih.govbiorxiv.orgresearchgate.netacs.org. These adducts represent a significant portion of the remaining intrastrand lesions, estimated to be around 20-25% biorxiv.orgresearchgate.netresearchgate.net.

Less frequent intrastrand adducts include 1,3-intrastrand cross-links, which involve guanine bases separated by one intervening base (GpXpG, where X can be any nucleotide), accounting for approximately 5-10% of adducts biorxiv.orgresearchgate.netresearchgate.net.

These intrastrand cross-links, particularly the 1,2-GG adduct, induce significant structural changes in the DNA, including bending and unwinding of the helix open.educhemistryviews.org. These distortions are recognized by cellular proteins and can impede DNA replication and transcription patsnap.comelsevier.esrcsb.org.

Here is a table summarizing the major types of this compound-induced DNA adducts and their approximate frequencies:

Type of DNA AdductDescriptionApproximate Frequency
1,2-d(GpG) Intrastrand Cross-linkPlatinum bound to N7 of two adjacent guanines60-65%
1,2-d(ApG) Intrastrand Cross-linkPlatinum bound to N7 of adjacent adenine and guanine20-25%
1,3-Intrastrand Cross-linkPlatinum bound to guanines separated by one base5-10%
Interstrand Cross-linkPlatinum bound to bases on opposite strands<1-2%
MonoadductsPlatinum bound to a single base~2%
DNA-Protein Cross-linksPlatinum bound to DNA and a proteinMinor product

Data Source: nih.govresearchgate.netbiorxiv.orgresearchgate.netoup.comresearchgate.netresearchgate.net

In addition to intrastrand cross-links, this compound can also form interstrand cross-links, which involve the covalent binding of a platinum atom to bases on opposite DNA strands elsevier.esresearchgate.netnih.gov. These are less frequent than intrastrand adducts, typically representing less than 1-2% of the total DNA lesions biorxiv.orgresearchgate.netresearchgate.netresearchgate.net. The most common interstrand cross-link occurs between guanine bases on opposite strands (G-G interstrand cross-links) researchgate.net. Although less abundant, interstrand cross-links are considered highly cytotoxic as they present a significant block to DNA replication and transcription machinery acs.org.

This compound can also form monoadducts, where the platinum atom is bound to a single base, primarily guanine researchgate.netoup.comresearchgate.net. These are thought to be intermediate species that can subsequently react to form cross-links, but stable monoadducts also exist, accounting for approximately 2% of adducts researchgate.net. DNA-protein cross-links, involving this compound binding to both DNA and a protein, have also been reported as minor adducts researchgate.netresearchgate.netnih.gov.

The formation of these various platinum-DNA adducts, particularly the bulky intrastrand cross-links, leads to significant structural distortions of the DNA helix. These distortions are critical for triggering downstream cellular responses that can ultimately lead to cell death in cancer cells patsnap.comchemistryviews.org.

This compound (cis-diamminedichloroplatinum(II)) is a widely used platinum-based chemotherapeutic agent effective against various cancers. Its cytotoxic activity is primarily attributed to its interaction with deoxyribonucleic acid (DNA), although interactions with other cellular macromolecules also contribute to its effects. Upon entering the cell, where the chloride concentration is significantly lower than in the bloodstream, this compound undergoes hydrolysis, replacing chloride ligands with water molecules. This aquation process generates positively charged, highly reactive species that are potent electrophiles, capable of reacting with nucleophiles such as nitrogen donor atoms on nucleic acids and sulfhydryl groups on proteins. nih.govnih.govlibretexts.org

Covalent Binding to N7 Positions of Guanine Residues

The primary target of this compound within the cell is DNA. nih.govnih.govnih.govelsevier.esoup.com this compound forms covalent adducts with DNA bases, with a strong preference for the N7 positions of purine residues, particularly guanine. nih.govlibretexts.orgnih.govnih.govoup.comoup.comresearchgate.netresearchgate.net The N7 atoms of guanine and adenine are accessible in the major groove of the DNA helix and are not involved in Watson-Crick base pairing, making them favorable sites for platination. libretexts.orgresearchgate.net

The most prevalent DNA lesions formed by this compound are intrastrand cross-links between adjacent purine bases on the same DNA strand. nih.govlibretexts.orgnih.govnih.govelsevier.esnih.govoup.commdpi.comresearchgate.net These include 1,2-intrastrand d(GpG) adducts and 1,2-intrastrand d(ApG) adducts. The d(GpG) adducts are the most common, accounting for approximately 90% of intrastrand cross-links, while d(ApG) adducts represent about 10%. nih.gov Less frequent but also contributing to this compound's toxicity are 1,3-intrastrand d(GpXpG) adducts (where X is any nucleotide), interstrand cross-links (between bases on opposite strands), and monofunctional adducts. nih.govnih.govoup.com

The formation of these covalent adducts is considered the critical initial step in this compound's cytotoxic mechanism. nih.govnih.govresearchgate.net

DNA Conformational Alterations and Structural Distortions

The formation of this compound-DNA adducts, particularly the 1,2-intrastrand cross-links, induces significant conformational changes and structural distortions in the DNA double helix. nih.govnih.govoup.comoup.comresearchgate.netmdpi.comresearchgate.netacs.orgic.ac.uk These alterations are crucial for the downstream cellular responses to this compound-induced DNA damage.

Local Bending and Unwinding of DNA Helix

This compound binding, especially the formation of 1,2-intrastrand d(GpG) adducts, causes a marked and rigid bend in the DNA helix axis. nih.govresearchgate.netresearchgate.net This bending is typically directed towards the major groove at the site of platinum binding. nih.govresearchgate.netresearchgate.net Studies using techniques like electrophoretic retardation assays and atomic force microscopy (AFM) have demonstrated this bending. nih.govoup.comoup.comresearchgate.net AFM studies on DNA fragments with a single central this compound binding site have measured bend angles of approximately 36 degrees. researchgate.net This bending is largely independent of the base pairs immediately flanking the platinated site. nih.govresearchgate.net

Disruption of Base Stacking

Impact on DNA Replication and Transcription

The formation of this compound-DNA adducts interferes with fundamental cellular processes, most notably DNA replication and transcription. libretexts.orgnih.govnih.govelsevier.esmdpi.comni.ac.rs These bulky lesions act as roadblocks for DNA polymerases and RNA polymerases, hindering their movement along the DNA template. nih.govelsevier.esrcsb.org

During DNA replication, the presence of this compound adducts can cause replication fork stalling. mdpi.com If these lesions are not efficiently repaired, the stalled replication forks can collapse, leading to the formation of more severe DNA damage, such as double-strand breaks. mdpi.com

Similarly, this compound adducts impede transcription by blocking the elongation of RNA polymerase. nih.govelsevier.esrcsb.org The stalled transcription machinery can trigger signaling pathways that ultimately lead to cell cycle arrest and apoptosis. nih.gov The interference with replication and transcription is a major mechanism by which this compound exerts its cytotoxic effects, ultimately leading to the inhibition of cell proliferation and the induction of cell death in cancer cells. nih.govlibretexts.orgnih.govnih.govoup.com

This compound Interactions with Non-DNA Cellular Macromolecules

Binding to Protein Sulfhydryl Groups

This compound, being an electrophile after aquation, can react with nucleophilic centers in proteins. nih.govnih.govnih.gov Among the most reactive functional groups in proteins towards this compound are the sulfhydryl (-SH) groups of cysteine residues. nih.govnih.govnih.govoup.comtandfonline.comcuni.cz The sulfur atom in cysteine's thiol group is a favorable site for platinum binding. cuni.cz

Interactions between this compound and protein sulfhydryl groups can have several consequences. They can lead to the inactivation of essential enzymes and other proteins, disrupting various cellular pathways. oup.com Furthermore, binding to proteins containing sulfhydryl groups, such as glutathione (B108866) and metallothioneins, can contribute to the detoxification of this compound and the development of drug resistance. nih.govnih.govmdpi.com Studies have shown that increased production of molecules with sulfhydryl groups is a mechanism of resistance to this compound. nih.gov The interaction with protein sulfhydryl groups can also play a role in the adverse effects associated with this compound therapy. tandfonline.com

Experimental data, including mass spectrometry analysis, has provided evidence for the covalent binding of this compound to cysteine residues in proteins. tandfonline.com While cysteine sulfhydryl groups appear to be the most reactive sites, interactions with other amino acid residues, such as methionine, can also occur, depending on the cellular environment and protein context. tandfonline.comcuni.cz

Compound NamePubChem CID
This compound5702198
Guanine691
Adenine190
Glutathione124885
Metallothionein135622428
Cysteine5961
Methionine6137

Note: PubChem CIDs for Guanine, Adenine, Glutathione, Metallothionein, Cysteine, and Methionine are included as these compounds were mentioned in the context of this compound's interactions. The primary focus of the article is on this compound (CID 5702198). PubChem CID 5460033 nih.gov and 441203 citeab.com and 11493598 citeab.com were also found for this compound, but 5702198 hznu.edu.cn appears to be the most commonly referenced and representative CID for the compound in the context of its biological activity.##

Covalent Binding to N7 Positions of Guanine Residues

The principal molecular target of this compound within the cell is DNA. nih.govnih.govnih.govelsevier.esoup.com this compound forms covalent adducts with DNA bases, exhibiting a marked preference for the N7 positions of purines, particularly guanine residues. nih.govlibretexts.orgnih.govnih.govoup.comoup.comresearchgate.netresearchgate.net The N7 atoms of both guanine and adenine are accessible within the major groove of the DNA double helix and are not involved in the hydrogen bonding that forms Watson-Crick base pairs, making them susceptible to platination. libretexts.orgresearchgate.net

The predominant DNA lesions induced by this compound are intrastrand cross-links, which occur between adjacent purine bases located on the same DNA strand. nih.govlibretexts.orgnih.govnih.govelsevier.esnih.govoup.commdpi.comresearchgate.net These include 1,2-intrastrand d(GpG) adducts and 1,2-intrastrand d(ApG) adducts. The formation of d(GpG) adducts is the most frequent event, constituting approximately 90% of the intrastrand cross-links, while d(ApG) adducts account for roughly 10%. nih.gov Less common, but still contributing to this compound's cytotoxic profile, are 1,3-intrastrand d(GpXpG) adducts (where X represents any nucleotide), interstrand cross-links formed between bases on opposing DNA strands, and various monofunctional adducts. nih.govnih.govoup.com

The formation of these covalent DNA adducts is widely considered to be the critical initial step in triggering the cytotoxic cascade initiated by this compound. nih.govnih.govresearchgate.net

DNA Conformational Alterations and Structural Distortions

The covalent binding of this compound to DNA, particularly the formation of 1,2-intrastrand cross-links, leads to substantial alterations in the conformation and structure of the DNA double helix. nih.govnih.govoup.comoup.comresearchgate.netmdpi.comresearchgate.netacs.orgic.ac.uk These structural distortions are pivotal in dictating the subsequent cellular responses to this compound-induced DNA damage.

Local Bending and Unwinding of DNA Helix

This compound binding, especially the formation of the major 1,2-intrastrand d(GpG) adduct, induces a significant and often rigid bend in the DNA helix axis. nih.govresearchgate.netresearchgate.net This bending is typically directed towards the major groove at the site where the platinum atom is coordinated. nih.govresearchgate.netresearchgate.net Experimental techniques such as electrophoretic retardation assays and atomic force microscopy (AFM) have provided direct evidence for this DNA bending. nih.govoup.comoup.comresearchgate.net Studies utilizing AFM on DNA fragments containing a single central this compound binding site have reported bend angles of approximately 36 degrees. researchgate.net This induced bending appears to be largely independent of the specific base pairs immediately adjacent to the platinated site. nih.govresearchgate.net

Disruption of Base Stacking

Impact on DNA Replication and Transcription

The formation of this compound-DNA adducts critically interferes with essential cellular processes, particularly DNA replication and transcription. libretexts.orgnih.govnih.govelsevier.esmdpi.comni.ac.rs These bulky platinum lesions act as physical impediments that block the progression of DNA polymerases and RNA polymerases along the DNA template. nih.govelsevier.esrcsb.org

During DNA replication, the presence of this compound adducts can lead to the stalling of replication forks. mdpi.com If these stalled forks are not efficiently resolved or repaired, they can collapse, potentially resulting in the formation of more detrimental DNA lesions, such as double-strand breaks. mdpi.com

Similarly, this compound adducts impede the process of transcription by obstructing the elongation phase catalyzed by RNA polymerase. nih.govelsevier.esrcsb.org The stalled transcription machinery can activate downstream signaling pathways that ultimately contribute to cell cycle arrest and the induction of programmed cell death (apoptosis). nih.gov The disruption of DNA replication and transcription is considered a primary mechanism by which this compound exerts its cytotoxic effects, ultimately leading to the inhibition of cancer cell proliferation and the induction of cell death. nih.govlibretexts.orgnih.govnih.govoup.com

This compound Interactions with Non-DNA Cellular Macromolecules

Binding to Protein Sulfhydryl Groups

Following aquation, this compound becomes an electrophilic species capable of reacting with nucleophilic centers in proteins. nih.govnih.govnih.gov Among the most reactive functional groups in proteins towards this compound are the sulfhydryl (-SH) groups of cysteine residues. nih.govnih.govnih.govoup.comtandfonline.comcuni.cz The sulfur atom in the thiol group of cysteine is a particularly favorable site for covalent binding with platinum. cuni.cz

Interactions between this compound and protein sulfhydryl groups can have several consequences. They can lead to the inactivation of critical enzymes and other proteins, thereby disrupting various cellular functions. oup.com Furthermore, the binding of this compound to proteins containing abundant sulfhydryl groups, such as glutathione and metallothioneins, can serve as a detoxification mechanism and contribute to the development of cellular resistance to the drug. nih.govnih.govmdpi.com Studies have indicated that an increased cellular capacity to produce molecules rich in sulfhydryl groups is associated with resistance to this compound. nih.gov Interactions with protein sulfhydryl groups may also play a role in the manifestation of this compound-related toxicities. tandfonline.com

Local Bending and Unwinding of DNA Helix

This compound Interactions with Non-DNA Cellular Macromolecules

Modulation of Protein Function through Coordination

This compound, upon entering the cell, can undergo aquation, where its chloride ligands are replaced by water molecules, forming reactive species that can interact with nucleophilic sites on various cellular macromolecules, including proteins. nih.gov The binding of this compound to proteins and enzymes can modulate their biochemical mechanisms of action. mdpi.com While DNA is considered the major biological target, this compound's interactions with proteins contribute to its multifaceted effects. researchgate.net

Interactions with Copper Homeostasis Proteins (e.g., CTR1, Atox1, ATP7A)

The cellular uptake and efflux of this compound are influenced by components of the copper transport system. The high-affinity copper transporter 1 (CTR1) is recognized as a primary transporter for this compound entry into cells. mdpi.commdpi.com Once inside the cell, this compound, similar to copper(I), can be handled by copper chaperones like Antioxidant protein 1 (Atox1). mdpi.commdpi.com Atox1 is a soluble protein that typically obtains copper from CTR1 and delivers it to metal-binding domains of ATP7A and ATP7B, which are involved in copper export. mdpi.comnih.gov Studies suggest that Atox1 can bind this compound, potentially blocking its transport to the nucleus and facilitating its export via ATP7A and ATP7B. nih.gov Overexpression of ATP7A and ATP7B has been associated with this compound resistance, suggesting their role in this compound efflux. mdpi.comnih.gov The interaction between this compound and these copper homeostasis proteins highlights a mechanism influencing intracellular this compound concentration and contributing to drug resistance. mdpi.commdpi.com

Role of Metallothioneins and Glutathione in Intracellular Sequestration and Inactivation

Intracellular thiols, such as glutathione (GSH) and metallothioneins (MTs), play a significant role in the detoxification and inactivation of this compound. nih.govmdpi.com These molecules can bind to this compound, forming conjugates that sequester the drug and prevent it from reaching its primary target, DNA. nih.govuni.lu This binding can lead to the removal of this compound from the cell, often mediated by ATP-dependent pumps that transport glutathione-cisplatin conjugates. nih.gov Higher levels of glutathione and metallothioneins have been observed in this compound-resistant cells, indicating their contribution to drug resistance by reducing the effective intracellular concentration of this compound. nih.govmdpi.comoncotarget.comresearchgate.net Metallothioneins, cysteine-rich proteins, have a high affinity for metals and can bind and inactivate this compound, particularly when localized in the nucleus. uni.luoncotarget.com

Cellular Responses and Signal Transduction Cascades Initiated by this compound

This compound-induced DNA damage and other cellular interactions trigger a cascade of cellular responses mediated by various signal transduction pathways. mdpi.comresearchgate.netnih.govwisdomlib.org These responses can ultimately determine cell fate, leading to either survival and repair or programmed cell death. nih.gov

Induction of Cell Cycle Arrest Mechanisms (G1, S, G2-M Phases)

This compound-induced DNA damage activates DNA damage response pathways, leading to cell cycle arrest at various phases (G1, S, or G2-M) to allow time for DNA repair. nih.govresearchgate.netplos.org In cells with wild-type p53, G1 arrest can occur through the induction of p21, a cyclin-dependent kinase inhibitor. researchgate.netplos.org Cells may also arrest or slow their progression through the S phase and accumulate at the G2/M checkpoint. researchgate.netplos.orgexp-oncology.com.ua This G2/M arrest is often associated with the inhibition of Cdc2-cyclin complexes. researchgate.net Prolonged G2 arrest can sometimes lead to cell cycle adaptation, where cells re-enter the cycle with damaged DNA, or progress to a tetraploid G1 state. plos.org The induction and maintenance of these cell cycle checkpoints are crucial cellular responses to this compound exposure. researchgate.netplos.org

Activation of Apoptotic Pathways

Failure to repair this compound-induced DNA damage or overcome cell cycle arrest can trigger programmed cell death, primarily through apoptosis. nih.govnih.govresearchgate.net this compound activates various signal transduction pathways that lead to apoptosis. mdpi.comresearchgate.netwisdomlib.org

This compound can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgijbs.com

The intrinsic pathway is initiated by intracellular stress, such as DNA damage induced by this compound. nih.govnih.gov This stress leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. researchgate.netnih.govnih.gov Cytochrome c then interacts with apoptosis promoting activating factor-1 (APAF-1), leading to the formation of the apoptosome complex and the activation of caspase-9. nih.govnih.gov Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3, ultimately executing the apoptotic program. researchgate.netfrontiersin.org Bcl-2 family proteins play a crucial role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeability and the release of cytochrome c. nih.govnih.gov

The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α) to death receptors on the cell surface. nih.govnih.govfrontiersin.org This binding leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates procaspase-8. nih.govnih.govfrontiersin.org Activated caspase-8 can then directly activate downstream effector caspases or cleave Bid to tBid, which links the extrinsic pathway to the intrinsic pathway by promoting cytochrome c release from mitochondria. frontiersin.org this compound has been shown to upregulate TNF-α, thereby initiating the extrinsic apoptotic pathway. frontiersin.org

This compound-induced apoptosis can also involve the endoplasmic reticulum (ER) stress pathway, which activates caspase-12 (or its human homolog caspase-4/5) and contributes to apoptosis. researchgate.netfrontiersin.org

Apoptosis PathwayInitiation TriggerKey MediatorsEffector Caspases
IntrinsicIntracellular stress (e.g., DNA damage)Mitochondria, Cytochrome c, APAF-1, Caspase-9, Bcl-2 family proteinsCaspase-3
ExtrinsicDeath ligand-receptor bindingDeath Receptors, DISC, Caspase-8, Bid/tBidCaspase-3
ER StressEndoplasmic Reticulum StressCaspase-12 (Caspase-4/5 in humans)Downstream caspases

Table 1. Summary of this compound-Activated Apoptosis Pathways.

Involvement of p53 Signaling and Pro-apoptotic Gene Upregulation

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage induced by this compound dovepress.compatsnap.comphysiology.orgnih.gov. Following this compound exposure and subsequent DNA adduct formation, p53 is activated through phosphorylation and upregulation nih.govphysiology.orgoncotarget.comnih.gov. Activated p53 can then influence cell fate by either promoting DNA repair or inducing apoptosis patsnap.comphysiology.org.

One key mechanism by which p53 contributes to this compound-induced apoptosis is through the transcriptional activation of pro-apoptotic genes nih.govphysiology.orgnih.govd-nb.infospandidos-publications.com. These genes encode proteins that promote programmed cell death, such as Bax and PUMA (p53 upregulated modulator of apoptosis) nih.govd-nb.infospandidos-publications.com. p53 can also repress the expression of anti-apoptotic proteins like Bcl-2 d-nb.infospandidos-publications.com. The balance between pro- and anti-apoptotic protein expression is crucial in determining whether a cell undergoes apoptosis in response to this compound-induced DNA damage nih.govd-nb.infospandidos-publications.com. Studies have shown that restoring p53 function can enhance this compound-induced apoptosis by upregulating Bax and suppressing anti-apoptotic proteins spandidos-publications.com.

Table 1: Effect of p53 Activation on Pro-apoptotic and Anti-apoptotic Protein Expression

Protein TypeGene NameEffect of p53 Activation (this compound Treatment)Reference
Pro-apoptoticBaxUpregulation nih.govd-nb.infospandidos-publications.com
Pro-apoptoticPUMAUpregulation d-nb.infospandidos-publications.com
Anti-apoptoticBcl-2Repression/Downregulation nih.govoncotarget.comd-nb.infospandidos-publications.com

This compound-induced p53 activation can also lead to cell cycle arrest, primarily at the G1 checkpoint, allowing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis dovepress.comoncotarget.combiomedpharmajournal.org. The molecular mechanisms of p53-induced cell death can involve the activation of FADD-like interleukin-1β converting enzyme (FLICE)-like inhibitory protein ubiquitination dovepress.com.

Activation of JNK and ERK Pathways

This compound treatment is known to activate various signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK) dovepress.comnih.govd-nb.infophysiology.orgaacrjournals.orgresearchgate.netresearchgate.netspandidos-publications.com. These pathways play complex and sometimes contradictory roles in cellular responses to stress, influencing cell survival, proliferation, and death d-nb.infophysiology.org.

Activation of the JNK pathway by this compound can contribute to apoptosis dovepress.comnih.govresearchgate.netnih.govfrontiersin.org. Both cis and trans forms of this compound have been shown to activate JNK nih.govnih.gov. The activation of JNK can occur in both the nucleus and cytoplasm nih.gov. Persistent activation of JNK in response to this compound has been suggested to contribute to cell death induction nih.gov. JNK can form a complex with p73, a proapoptotic member of the p53 family, leading to this compound-induced apoptosis nih.gov.

The role of ERK activation in this compound-induced cell death is more complex and appears to be cell type and context-dependent nih.govd-nb.infophysiology.org. Some studies suggest a pro-survival role for ERK, where its activation may lead to cell cycle arrest and allow for DNA repair nih.govd-nb.info. However, other research indicates a pro-death function for ERK in this compound-induced injury, potentially mediated through pathways involving EGFR and c-src, leading to caspase-3 activation physiology.org. The duration and balance of activation among different MAPK pathways (ERK, JNK, and p38) can be critical in determining the cellular outcome d-nb.infophysiology.orgnih.gov.

Table 2: this compound's Effects on JNK and ERK Activation

MAPK PathwayEffect of this compound TreatmentCellular Outcome/RoleReferences
JNKActivationContributes to apoptosis; persistent activation linked to cell death; interacts with p73 dovepress.comnih.govd-nb.infophysiology.orgresearchgate.netnih.govfrontiersin.org
ERKActivationComplex role; can be pro-survival (cell cycle arrest, DNA repair) or pro-death (caspase-3 activation) nih.govd-nb.infophysiology.orgaacrjournals.orgresearchgate.net

Induction of Programmed Cell Death Modalities Beyond Apoptosis

While apoptosis is a primary mode of cell death induced by this compound, research indicates that this compound can also trigger other forms of programmed cell death, contributing to its cytotoxic effects dovepress.com. These modalities include ferroptosis.

Ferroptosis Induction and Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides e-crt.orgnih.govfrontiersin.org. Recent studies have identified this compound as an inducer of ferroptosis in various cancer cell lines e-crt.orgnih.gove-crt.org. This mechanism is morphologically, biochemically, and genetically distinct from apoptosis, necrosis, and autophagy e-crt.orgnih.gov.

The induction of ferroptosis by this compound is closely linked to the depletion of reduced glutathione (GSH) and the inactivation of glutathione peroxidases (GPXs), particularly GPX4 e-crt.orgnih.govresearchgate.netfrontiersin.org. The system Xc-, a cystine/glutamate antiporter, plays a key role in maintaining intracellular GSH synthesis researchgate.net. This compound can mediate GSH depletion, subsequently triggering ferroptosis researchgate.net. The depletion of GSH and inactivation of GPXs impair the cell's ability to detoxify lipid reactive oxygen species (ROS), leading to the accumulation of lipid peroxidation products and ultimately ferroptosis e-crt.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org.

This compound can also influence iron metabolism, a central mediator of ferroptosis e-crt.org. It can increase the iron load in cells and activate ferritinophagy, a process where ferritin (an iron storage protein) is degraded, releasing ferrous iron (Fe²⁺). This released iron can then participate in the Fenton reaction, generating ROS and contributing to lipid peroxidation frontiersin.org. The nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor involved in the antioxidant response, can inhibit ferroptosis by blocking GSH depletion-mediated lipid peroxidation researchgate.netfrontiersin.org. This compound has been shown to suppress the NRF2/HO-1 antioxidant pathway, further promoting oxidative stress and ferroptosis frontiersin.org.

Table 3: Mechanisms of this compound-Induced Ferroptosis

MechanismKey Players InvolvedOutcomeReferences
GSH Depletion & GPX InactivationGSH, GPXs (especially GPX4), System Xc-Impaired detoxification of lipid ROS, accumulation of lipid peroxides e-crt.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org
Altered Iron Metabolism & ROS GenerationIron, Ferritin, Fenton ReactionIncreased labile iron, generation of lipid ROS e-crt.orgfrontiersin.orgfrontiersin.org
Suppression of Antioxidant PathwaysNRF2, HO-1Reduced antioxidant capacity, increased oxidative stress researchgate.netfrontiersin.org

Generation of Reactive Oxygen Species and Oxidative Stress Responses

This compound is known to induce the generation of reactive oxygen species (ROS) and cause oxidative stress within cells dovepress.comoncotarget.complos.orgjnephropharmacology.comnih.govspandidos-publications.commdpi.comfrontiersin.orgmdpi.com. While DNA damage is considered a primary mechanism, the production of ROS significantly contributes to this compound's cytotoxic effects and can enhance the damage caused by DNA adducts dovepress.comoncotarget.complos.orgmdpi.comfrontiersin.org.

Mitochondria are identified as a significant source of this compound-induced ROS plos.orgjnephropharmacology.com. This compound exposure can lead to mitochondrial dysfunction, including impaired protein synthesis encoded by mitochondrial DNA and disruption of the electron transport chain, resulting in increased intracellular ROS levels plos.orgjnephropharmacology.commdpi.com. This mitochondrial-dependent ROS response can significantly enhance the cytotoxic effect of this compound plos.org.

The excessive generation of ROS can cause oxidative damage to various cellular components, including lipids, proteins, and DNA, triggering multiple signaling pathways jnephropharmacology.com. Oxidative stress induced by this compound can stimulate apoptosis, inflammation, mitochondrial damage, and endoplasmic reticulum stress jnephropharmacology.com. The level of ROS generation can influence cellular outcomes, with high levels often leading to apoptosis spandidos-publications.comfrontiersin.org.

Cells possess antioxidant defense systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione transferase, as well as molecules like glutathione (GSH), to counteract oxidative stress jnephropharmacology.commdpi.com. This compound can reduce the levels of these antioxidants, further exacerbating oxidative damage jnephropharmacology.commdpi.com. Targeting this compound-induced oxidative stress by manipulating the cellular antioxidant system could be a strategy to mitigate its toxic effects mdpi.com.

Table 4: Impact of this compound on ROS Generation and Antioxidant Systems

Cellular Component/ProcessEffect of this compound TreatmentOutcome/ConsequenceReferences
ROS GenerationIncreased production (primarily mitochondrial)Oxidative damage to lipids, proteins, DNA; triggers signaling pathways; enhances cytotoxicity dovepress.comoncotarget.complos.orgjnephropharmacology.comnih.govspandidos-publications.commdpi.comfrontiersin.orgmdpi.com
Mitochondrial FunctionImpairment of protein synthesis and electron transport chainIncreased ROS production plos.orgjnephropharmacology.commdpi.com
Antioxidant LevelsReduction of enzymes (SOD, CAT, glutathione transferase) and GSHExacerbated oxidative stress jnephropharmacology.commdpi.commdpi.com

The interplay between ROS generation and other cell death pathways is also evident. ROS accumulation is thought to be a primary mechanism by which this compound induces apoptosis in some cell types frontiersin.org. Furthermore, ROS-induced oxidative stress contributes to the lipid peroxidation that is characteristic of ferroptosis frontiersin.orgfrontiersin.org.

Molecular and Cellular Mechanisms of Cisplatin Resistance

Pre-Target Resistance Mechanisms

Pre-target resistance mechanisms involve processes that reduce the effective intracellular concentration of cisplatin before it can interact with its primary molecular targets, such as DNA. nih.govdovepress.com

Alterations in Cellular Uptake and Efflux

Reduced intracellular accumulation of this compound is a predominant cause of resistance. dovepress.com This can occur due to decreased influx into the cell or increased efflux out of the cell. nih.govdovepress.comresearchgate.netdovepress.com

Decreased this compound Influx (e.g., Downregulation or Degradation of CTR1)

Cellular uptake of this compound is mediated by both passive diffusion and active transport through membrane transporters. nih.gov The high-affinity copper transporter 1 (CTR1), encoded by the SLC31A1 gene, has been identified as a major transporter responsible for this compound influx. nih.govpnas.orgnih.goviiarjournals.orgoncotarget.comnih.gov CTR1 is typically localized at the plasma membrane and intracellular vesicles.

Studies have consistently demonstrated that decreased expression or function of CTR1 is associated with reduced this compound uptake and increased resistance in various cancer cell lines and in vivo models. pnas.orgnih.goviiarjournals.orgoncotarget.com For instance, deletion of the CTR1 gene in yeast and mammalian cells resulted in reduced this compound accumulation and increased resistance. pnas.orgnih.gov this compound exposure itself can lead to the downregulation and proteasomal degradation of CTR1 in ovarian cancer cells, further limiting its own uptake. nih.govoncotarget.com In human ovarian carcinoma cells, exposure to this compound downregulated CTR1 in a concentration- and time-dependent manner. nih.gov Conversely, overexpression of CTR1 can sensitize tumor cells to platinum drugs and increase this compound accumulation. dovepress.comoncotarget.com

However, the relationship between CTR1 expression and this compound sensitivity is not always straightforward and can vary depending on the cell type and context. dovepress.com While some studies show a direct correlation between higher CTR1 levels and increased platinum drug uptake, others indicate that overexpression of CTR1 in certain resistant cell lines does not affect this compound uptake or sensitivity. dovepress.comoncotarget.com The subcellular localization of CTR1 may also play a role in acquired resistance development. nih.gov

Increased Efflux through Transporters

Increased active extrusion of this compound from cancer cells contributes to reduced intracellular drug levels and resistance. dovepress.comresearchgate.netdovepress.com Several transporters have been implicated in this compound efflux, including copper-transporting ATPases and members of the ATP-binding cassette (ABC) transporter family. dovepress.comnih.goviiarjournals.orgnih.govresearchgate.net

The copper-transporting ATPases ATP7A and ATP7B, primarily involved in removing excess copper from cells, have also been shown to regulate this compound efflux. dovepress.comnih.goviiarjournals.orgnih.gov Overexpression of ATP7A and/or ATP7B has been linked to poor response to this compound in patients with lung and ovarian cancer. nih.gov Studies have indicated that ovarian cancer cells with high ATP7A expression are resistant to this compound. researchgate.net

ABC transporters are membrane proteins that utilize ATP hydrolysis to transport a variety of substrates, including chemotherapeutic agents, out of the cell. researchgate.netfrontiersin.orgoup.com Overexpression of certain ABC transporters, such as multidrug resistance protein 2 (MRP2/ABCC2), has been associated with this compound resistance. nih.govresearchgate.netmdpi.comnih.gov MRP2 can facilitate the efflux of this compound, particularly after it has been conjugated with glutathione (B108866). nih.govresearchgate.netmdpi.com While many ABC transporters are overexpressed in drug-resistant cancers, only a few, including ABCC2, ABCC5, and ABCC6, have been reported to actively transport this compound out of the cell. nih.gov

Intracellular Detoxification and Inactivation of this compound

Once inside the cell, this compound can be inactivated through reactions with intracellular molecules, primarily thiol-containing compounds. dovepress.comresearchgate.netiiarjournals.orgmdpi.com This sequestration prevents the drug from reaching and binding to its DNA target. dovepress.comnih.gov

Glutathione-Mediated Conjugation and Export

Glutathione (GSH) is the most abundant intracellular thiol and plays a critical role in cellular defense against electrophilic compounds, including this compound. researchgate.netfishersci.ataacrjournals.org Elevated levels of GSH are frequently observed in this compound-resistant cells and have been strongly correlated with resistance. nih.govresearchgate.netmdpi.comaacrjournals.orgmdpi.comethz.ch

GSH can directly react with this compound, forming a less reactive complex that is unable to efficiently form DNA adducts. pnas.orgnih.govmdpi.com This conjugation can be mediated or enhanced by glutathione S-transferases (GSTs), particularly GST P1-1. pnas.orgmdpi.comethz.ch Studies suggest that GST P1-1 can inactivate this compound by sequestering it through reactive cysteine residues. pnas.org

Furthermore, GSH conjugates of this compound can be actively transported out of the cell by efflux transporters, such as MRP2. nih.govresearchgate.netmdpi.com This coordinated action of GSH conjugation and transporter-mediated efflux effectively reduces the intracellular concentration of active this compound. nih.govresearchgate.netmdpi.com Overexpression of the rate-limiting enzyme for GSH biosynthesis, γ-glutamylcysteine synthetase (γ-GCS), leads to increased GSH levels and contributes to this compound resistance. nih.govresearchgate.netethz.ch However, some studies suggest that GSH's role in resistance might also involve its antioxidant function and influence on apoptotic pathways, independent of direct this compound inactivation or affecting DNA adduct formation. aacrjournals.org

Metallothionein Overexpression and Platinum Sequestration

Metallothioneins (MTs) are a family of cysteine-rich proteins known for their ability to bind heavy metal ions. nih.govoncotarget.com Overexpression of MTs, particularly MT-1 and MT-2, has been associated with this compound resistance in various cancer types. dovepress.comiiarjournals.orgresearchgate.netmdpi.comnih.govethz.choncotarget.com

MTs can bind to this compound through the thiol groups of their numerous cysteine residues, effectively sequestering the drug in the cytoplasm and preventing it from reaching the nucleus and interacting with DNA. researchgate.netnih.govoncotarget.com This forms stable coordination complexes that inactivate this compound. nih.gov Increased basal levels of MT-1 and MT-2 in cancer cells can lead to stronger scavenging of platinum. researchgate.net

Post-Target Resistance: Apoptosis Evasion and Signaling Pathway Dysregulation

Even when this compound successfully forms DNA adducts, cancer cells can evade its cytotoxic effects through mechanisms that bypass or suppress the downstream signaling pathways leading to apoptosis. dovepress.comnih.govnih.gov This post-target resistance is a critical factor in treatment failure. dovepress.com

Deregulation of Apoptotic Pathways and Anti-Apoptotic Signaling

This compound-induced apoptosis is essential for its anticancer effect and can be triggered through both the extrinsic death receptor pathway and the intrinsic mitochondrial pathway. dovepress.com Resistance to this compound often involves the inactivation or deregulation of these apoptotic pathways. dovepress.comnih.govnih.gov Cancer cells can develop strategies to evade apoptosis, facilitating their survival and promoting resistance. frontiersin.org This can involve alterations in the expression or function of key proteins that regulate the balance between pro-apoptotic and anti-apoptotic signals. dovepress.comnih.gov

Alterations in Key Regulatory Proteins (e.g., p53, MDM2, CDKN1A, XIAP, Akt, Bcl-2)

Several key regulatory proteins are involved in the complex network controlling apoptosis, and their alteration can significantly contribute to this compound resistance.

p53: The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage, including the activation of apoptosis. nih.govspandidos-publications.com While p53 is known to transactivate pro-apoptotic genes like bax, its role in this compound sensitivity can be complex and context-dependent. nih.govspandidos-publications.comkjim.org Some studies suggest that disruption or mutation of p53 function can lead to drug resistance, while others indicate that p53 status is not always a direct determinant of this compound cytotoxicity. nih.govpnas.orgresearchgate.net Loss of p53 function has been associated with increased rates of this compound resistance development in some contexts. researchgate.net Conversely, restoring wild-type p53 function has been shown to overcome this compound resistance by augmenting pro-apoptotic signaling and inhibiting anti-apoptotic pathways. spandidos-publications.com High levels of cytoplasmic p53, both wild-type and mutant, have been shown to inhibit caspase-9 activity, contributing to chemoresistance. nih.gov

MDM2: Mouse double minute 2 homolog (MDM2) is a negative regulator of p53, promoting its ubiquitination and degradation. Overexpression of MDM2 can lead to functional inactivation of p53, thereby contributing to apoptosis evasion and drug resistance.

CDKN1A (p21): Cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21, is a transcriptional target of p53 and mediates cell cycle arrest in response to DNA damage. While cell cycle arrest can allow time for DNA repair, alterations in CDKN1A expression or function can impact the balance between cell cycle arrest and apoptosis, potentially influencing this compound sensitivity.

XIAP: X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous inhibitor of caspases, key executioners of apoptosis. nih.govplos.orgrsc.org Overexpression of XIAP is frequently observed in various cancers and is strongly associated with resistance to chemotherapy-induced cell death, including this compound resistance. nih.govplos.orgrsc.orgmdpi.comresearchgate.net XIAP inhibits both initiator and effector caspases, thereby blocking both mitochondrial-dependent and -independent apoptotic pathways. plos.org Downregulation of XIAP has been shown to sensitize cancer cells to this compound. plos.orgrsc.orgresearchgate.net

Akt: The serine/threonine kinase Akt (also known as protein kinase B) is a central node in the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. nih.govmdpi.comoncotarget.com Activation of the PI3K/Akt pathway is frequently observed in this compound-resistant cells and contributes to resistance by upregulating anti-apoptotic proteins and inhibiting pro-apoptotic signals. frontiersin.orgspandidos-publications.comnih.govmdpi.comfrontiersin.org Inhibition of Akt activity has been shown to enhance this compound-induced apoptosis and overcome resistance. spandidos-publications.com

Bcl-2: B-cell lymphoma 2 (Bcl-2) is the founding member of a family of proteins that are key regulators of the intrinsic apoptotic pathway. dovepress.comoncotarget.com Bcl-2 is an anti-apoptotic protein that prevents the release of pro-apoptotic factors from the mitochondria. oncotarget.comnih.govnih.gov Overexpression of Bcl-2 is associated with this compound resistance in various cancers, including ovarian and bladder cancer. oncotarget.comnih.govnih.govaacrjournals.org Bcl-2 can inhibit this compound-induced apoptosis by blocking mitochondrial outer membrane permeabilization and the subsequent activation of caspases. nih.govnih.gov However, in some contexts, a decrease in Bcl-2 expression has also been associated with this compound resistance, highlighting the complexity of its role depending on the cancer type and cellular context. aacrjournals.org

Modulation of Transcription Factors (e.g., YB-1, ATF4, NF-κB)

Transcription factors play crucial roles in regulating gene expression, and their altered activity or expression can significantly contribute to this compound resistance by influencing pathways involved in drug uptake, detoxification, DNA repair, and apoptosis. Several transcription factors have been implicated in the development of this compound resistance, including Y-box binding protein-1 (YB-1), Activating Transcription Factor 4 (ATF4), and Nuclear Factor-kappa B (NF-κB).

YB-1 is a multifunctional protein involved in DNA repair, transcription, and translation. Studies have shown that increased nuclear localization of YB-1 is associated with this compound resistance ethz.ch. YB-1 can bind preferentially to this compound-modified DNA, suggesting a potential role in DNA repair mechanisms that mitigate this compound-induced damage nih.govmdpi.com. Overexpression of YB-1 has been demonstrated to confer resistance to this compound in human cancer cells, while its knockdown can increase sensitivity aacrjournals.org.

ATF4 is a transcription factor that responds to various cellular stresses, including the endoplasmic reticulum stress induced by this compound. ATF4 expression has been found to be inducible at the transcriptional level by this compound treatment and is often up-regulated in this compound-resistant cell lines aacrjournals.org. Research indicates a correlation between ATF4 expression levels and this compound sensitivity in human lung cancer cell lines aacrjournals.org. Overexpression of ATF4 has been shown to decrease sensitivity to this compound in stable transfectants aacrjournals.org.

NF-κB is a key regulator of inflammatory and survival pathways. Activation of NF-κB has been identified as a significant factor in platinum resistance nih.gov. NF-κB can promote the survival of this compound-resistant cells by upregulating anti-apoptotic proteins such as cFLIP, BCl-XL, and XIAP nih.gov. While NF-κB inhibitors can augment platinum activity in some cancer cell lines, the role of NF-κB in this compound resistance can be complex and context-dependent, with some studies suggesting it can even enhance this compound efficacy at higher concentrations ethz.ch.

Metabolic Reprogramming

Cancer cells often exhibit altered metabolic pathways compared to normal cells, a phenomenon known as metabolic reprogramming. These alterations can provide cancer cells with advantages for proliferation, survival, and resistance to therapy, including this compound. Key aspects of metabolic reprogramming in this compound resistance involve changes in oxidative phosphorylation, glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the role of autophagy.

Activation of Oxidative Phosphorylation (OXPHOS)

While the Warburg effect, characterized by increased aerobic glycolysis, is a well-known metabolic hallmark of cancer, some this compound-resistant cancer cells demonstrate an increased reliance on oxidative phosphorylation (OXPHOS) for energy production. This metabolic shift can contribute to resistance. For instance, studies using genetically matched ovarian cancer cell lines have shown that this compound-resistant cells exhibit decreased dependence on aerobic glycolysis and an increased demand for glucose, coupled with a shift towards OXPHOS spandidos-publications.com. This increased OXPHOS activity is associated with increased oxygen consumption and ATP levels spandidos-publications.com.

Enhanced Glycolysis and Pentose Phosphate Pathway Activity (Warburg Effect)

Despite the potential for increased OXPHOS in some resistant cells, enhanced glycolysis, also known as the Warburg effect, and increased activity of the pentose phosphate pathway (PPP) are also significant contributors to this compound resistance. The Warburg effect, characterized by the preference for aerobic glycolysis even in the presence of oxygen, provides cancer cells with rapid ATP production and metabolic intermediates necessary for biosynthesis nih.govmdpi.com.

The PPP, a branch of glycolysis, is crucial for producing NADPH and precursors for nucleotide synthesis nih.govmdpi.com. Elevated PPP activity in cancer cells supports a high proliferation rate by enhancing nucleic acid synthesis nih.govmdpi.com. Additionally, NADPH produced by the PPP plays a vital role in counteracting oxidative stress, which can be induced by this compound, thereby enhancing cancer cell viability and drug resistance nih.govmdpi.com. Studies have shown that key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (G6PD), are overexpressed in this compound-resistant cancer cells spandidos-publications.commdpi.com. Inhibition of PPP enzymes has been explored as a strategy to overcome this compound resistance nih.govmdpi.com.

Role of Autophagy in Resistance

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. While autophagy can sometimes lead to cell death, it often plays a cytoprotective role in cancer cells, helping them survive stressful conditions, including chemotherapy nih.govresearchgate.net. This compound treatment can induce autophagy, and this induction has been shown to contribute to this compound resistance in various cancer types, including ovarian cancer nih.govthno.org.

The role of autophagy in this compound resistance is often described as a pro-survival mechanism that counteracts this compound-induced apoptosis nih.govresearchgate.nettandfonline.com. Inhibition of autophagy, for example, through pharmacological inhibitors, has been shown to enhance this compound sensitivity in resistant cancer cells nih.govtandfonline.commdpi.com. Studies have indicated that the basal level of autophagy is often elevated in this compound-resistant cells compared to sensitive cells mdpi.com. Genes involved in autophagosome formation, such as ATG5, ATG7, ATG12, ATG14, and BECN1, have been associated with platinum resistance mdpi.com.

Mitochondria-selective autophagy, known as mitophagy, has also been implicated in this compound resistance. The selective removal of damaged mitochondria via mitophagy can act as a pro-survival defense mechanism against cellular stressors like this compound tandfonline.com. BNIP3, a receptor for selective mitochondrial autophagy, has been found to be highly expressed in this compound-resistant cells, suggesting its pivotal role in chemotherapy response tandfonline.com.

Role of the Tumor Microenvironment in this compound Resistance Development

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (e.g., fibroblasts, endothelial cells), immune cells, and the extracellular matrix (ECM). Interactions within the TME can significantly influence cancer cell behavior, including their response to chemotherapy. The TME plays a crucial role in the development of this compound resistance by providing a supportive niche that promotes cancer cell survival and reduces drug efficacy nih.govnih.gov.

Cellular Interactions within the Microenvironment

Intercellular interactions between cancer cells and other cellular components of the TME are major factors contributing to this compound resistance nih.gov. These interactions can occur through direct cell-cell contact, paracrine signaling via secreted factors (e.g., cytokines, chemokines), and the exchange of biologically active molecules like microvesicles mdpi.com.

Tumor-associated macrophages (TAMs), cytotoxic T-lymphocytes (CTLs), dendritic cells (DCs), myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and natural killer (NK) cells are among the immune cell types within the TME that can interact with cancer cells and influence this compound response tandfonline.com. These interactions can promote tumor survival and chemoresistance tandfonline.com.

Stromal cells, particularly carcinoma-associated fibroblasts (CAFs), are predominant in the TME and have been widely explored for their association with this compound resistance nih.gov. Interactions between stromal and tumor cells can modify the ECM and secrete growth factors, supporting tumor angiogenesis, suppressing anti-cancer immune responses, and creating a TME niche that promotes drug resistance nih.govtandfonline.com. For example, high levels of certain chemokines and cytokines, such as CXCL8/IL-8 and IL6, secreted by TME cells, have been associated with poor survival prognosis and chemoresistance mdpi.com.

The physical aspects of the TME, such as the extracellular matrix composition and stiffness, can also contribute to chemoresistance by influencing cell-cell and cell-ECM interactions and subsequent signaling pathways thno.org.

Here is a summary of some key transcription factors and their roles in this compound resistance:

Transcription FactorRole in this compound Resistance MechanismAssociated Effect on SensitivityReferences
YB-1Involved in DNA repair, binds to this compound-modified DNA, promotes survivalDecreased sensitivity ethz.chnih.govmdpi.com
ATF4Induced by this compound, involved in stress responseDecreased sensitivity nih.govaacrjournals.org
NF-κBRegulates survival pathways, upregulates anti-apoptotic proteinsDecreased sensitivity ethz.chnih.gov

Here is a summary of metabolic alterations contributing to this compound resistance:

Metabolic Pathway / ProcessKey CharacteristicsContribution to ResistanceReferences
Oxidative Phosphorylation (OXPHOS)Increased reliance for ATP production in some resistant cellsProvides energy for survival and resistance mechanisms spandidos-publications.com
Glycolysis (Warburg Effect)Increased aerobic glycolysis, rapid ATP production, provides intermediatesSupports high proliferation rate, provides intermediates for biosynthesis and PPP nih.govmdpi.com
Pentose Phosphate Pathway (PPP)Produces NADPH and nucleotide precursorsCounteracts oxidative stress, supports high proliferation rate spandidos-publications.comnih.govmdpi.com
AutophagyDegradation and recycling of cellular componentsActs as a pro-survival mechanism, counteracts apoptosis, elevated basal levels in resistant cells nih.govresearchgate.netthno.orgtandfonline.commdpi.com
Mitophagy (Mitochondrial Autophagy)Selective removal of damaged mitochondriaPro-survival defense mechanism against stressors tandfonline.com

Influence of Extracellular Factors (e.g., pH)

The tumor microenvironment is a critical factor influencing the efficacy of this compound and the development of resistance. Among the various extracellular factors, pH plays a significant role. Unlike normal tissues where extracellular pH is maintained at approximately 7.4, the extracellular pH in the tumor microenvironment is often acidic, typically ranging between 6.7 and 7.2, and can drop even lower (e.g., to pH 5.6) in areas distant from blood vessels due to increased lactate (B86563) production from the Warburg effect mdpi.comtandfonline.com. This acidic extracellular environment has been associated with treatment resistance and poor prognosis across various cancer types mdpi.compreprints.org.

Research indicates that an acidic extracellular pH can enhance this compound resistance in cancer cells mdpi.compreprints.orgresearchgate.net. Studies in bladder cancer cells, for instance, have shown that cells cultured under acidic conditions develop increased resistance as acidity rises mdpi.compreprints.orgresearchgate.net. Notably, achieving equivalent toxicity in bladder cancer cells in a pH 6.0 environment required double the concentration of this compound compared to a pH 7.5 environment mdpi.compreprints.orgresearchgate.net. This suggests a direct correlation between extracellular acidity and reduced this compound sensitivity.

Several mechanisms have been proposed to explain how acidic extracellular pH contributes to this compound resistance. One hypothesis is that the weakly basic nature of this compound may hinder its effective intracellular uptake in an acidic environment mdpi.com. This compound entry into the cell is influenced by factors including pH, ion concentrations, and transporter proteins like organic cation transporters (OCTs) and copper transporter protein 1 (CTR1) nih.gov. While intracellular pH in tumors is often neutral to alkaline, the acidic extracellular pH creates a gradient that can affect drug transport nih.govethz.ch. Some studies suggest that increased intracellular pH favors the formation of electroneutral this compound species, which may have greater freedom to diffuse out of the cell, leading to reduced DNA binding nih.gov.

Furthermore, the acidic tumor microenvironment can influence other cellular processes that contribute to resistance. For example, acidic conditions have been linked to the involvement of pathways such as Bcl-2 and LC3B in the acquisition of this compound resistance in bladder cancer cells preprints.org. Western blot analysis has revealed that the activation of Bcl-2 and XIAP expression appears to inhibit both apoptotic and autophagic cell death under acidic conditions preprints.org.

Acidic extracellular pH can also impact the release of exosomes by tumor cells, which can contribute to drug resistance plos.org. Studies on human melanoma cells have shown that this compound uptake is markedly impaired by low pH conditions plos.org. Moreover, exosomes purified from the supernatants of these cells contained varying amounts of this compound, with higher levels observed at acidic pH (pH 6.0 and pH 5.0) compared to neutral pH (pH 7.4) plos.org. This suggests that low pH may not only impair this compound entry but also favor its elimination via exosome release plos.org.

Targeting the acidic tumor microenvironment, for instance, by alleviating its acidity, has been suggested as a potential strategy to enhance the sensitivity of cancer cells to this compound preprints.org.

Here is a summary of research findings on the influence of extracellular pH on this compound resistance:

Cell Line / Cancer TypeExtracellular pH ConditionObservation Regarding this compound SensitivityKey Findings / Proposed MechanismSource
Bladder Cancer CellsAcidic (e.g., pH 6.0)Increased resistanceRequired double this compound concentration for equivalent toxicity compared to pH 7.5. Involvement of Bcl-2 and LC3B pathways. Activation of Bcl-2 and XIAP. mdpi.compreprints.orgresearchgate.net
Human Melanoma CellsLow pH (e.g., pH 5.0, 6.0)Impaired uptake, Increased exosome releaseThis compound uptake markedly impaired. Higher this compound levels in exosomes released at acidic pH compared to neutral pH. plos.org
HT1376 CellsVarious pH environmentsHigher acidity associated with resistanceHigher medium acidity was associated with increased this compound resistance. CDDP IC50 was twice as high at low pH. researchgate.net

The influence of extracellular pH on this compound resistance is a complex phenomenon involving altered drug uptake, activation of survival pathways, and potential drug sequestration or efflux mechanisms like exosome release.

Advanced Structural Characterization and Computational Modeling of Cisplatin and Its Interactions

Experimental Structural Elucidation Techniques

Experimental methods provide direct insights into the molecular structure of cisplatin and its complexes.

X-ray Crystallography of this compound and Platinum-DNA Adducts

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution in the solid state. It has been extensively applied to study both this compound and the DNA adducts it forms.

Early X-ray crystallographic studies provided the fundamental structure of this compound, confirming its square-planar coordination geometry with the two ammine ligands and two chloride ligands in a cis configuration around the central platinum atom nih.gov. More recent re-examinations of the crystal structure have shown that this compound can exist in different polymorphic modifications, revealing that earlier studies may have underestimated certain bond lengths, such as the Pt-N bonds scirp.org. The crystal structure also indicates the presence of intermolecular hydrogen bonding networks in the solid state scirp.org.

Crucially, X-ray crystallography has been instrumental in characterizing the structure of platinum-DNA adducts. Studies on short single-stranded DNA fragments, such as the adduct with the dinucleotide d(pGpG), revealed the nature of the cis-GG cross-link, showing the platinum atom bonded to the N7 atoms of two adjacent guanosine (B1672433) nucleosides on the same strand nih.gov. In this adduct, the two guanine (B1146940) rings are oriented in a "head-to-head" configuration, with significant destacking of the bases nih.gov.

Furthermore, X-ray crystal structures of double-stranded DNA dodecamers containing the major 1,2-intrastrand d(GpG) this compound adduct have been solved. These structures demonstrate that the this compound lesion causes significant bending of the DNA duplex, typically towards the major groove, and unwinding of the helix acs.orgnih.gov. The platinum atom binds to the N7 atoms of adjacent guanine residues, leading to a compaction of the major groove and a widening and flattening of the minor groove acs.org. The structure of the platinated duplex can exhibit an unusual fusion of A-like and B-like helical segments acs.orgnih.gov.

An interesting additional feature observed in the crystal structure of cis-[Pt(NH3)2{d(pGpG)}] is a hydrogen bonding interaction between an ammine ligand and an oxygen atom of the terminal phosphate (B84403) libretexts.org. The displacement of the platinum atom from the planes of the guanine rings by approximately 1 Å suggests a strained environment at the platination site acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

NMR spectroscopy is a versatile technique that provides detailed structural and dynamic information about molecules in solution, which is particularly relevant for studying biological interactions under more native-like conditions. NMR has been widely used to investigate the solution structure of this compound-DNA adducts.

High-resolution 1H and 2D NMR spectroscopy have been employed to characterize the solution structures of oligonucleotides containing this compound adducts, including the major 1,2-intrastrand d(GpG) cross-link scirp.orgnih.govacs.orgacs.org. These studies utilize techniques such as two-dimensional and temperature-dependent NMR to examine proton resonances and assess the integrity of the DNA double helix libretexts.org.

NMR studies of the 1,2-intrastrand d(GpG) adduct in solution have shown that the this compound lesion causes the adjacent guanine bases to roll towards one another and leads to a significant bending of the DNA helix nih.govacs.orgacs.org. The unwinding of the helix at the platination site has also been quantified using NMR nih.govacs.org. These observed structural deformations, such as the bending and unwinding, are remarkably similar to those seen in DNA duplexes complexed by certain proteins, suggesting how this compound binding can alter DNA to facilitate protein recognition nih.govacs.org.

NMR has also been used to study other types of this compound-DNA adducts, such as interstrand cross-links. The solution structure of a this compound-induced interstrand cross-link at a GC:GC site revealed that the platinum moiety lies in the minor groove, with the complementary cytosines becoming extrahelical. This adduct can lead to a local reversal of the double helix to a left-handed form and unwinding and bending towards the minor groove nih.gov.

Furthermore, NMR spectroscopy, including 195Pt{1H} NMR, can be used to monitor the stability of platinum complexes in aqueous media and study their binding to DNA nucleotides wku.edursc.org. 1H NMR spectra provide signals for unique hydrogen atoms, aiding in locating them and understanding chemical shifts upon interaction wku.edu.

Vibrational Spectroscopy for Molecular and Cellular Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of molecules, which are sensitive to their structure, bonding, and environment. These techniques are valuable for studying this compound's chemical binding and its interactions within cellular environments.

Infrared (IR) Spectroscopy for Chemical Binding and Cellular Response

IR spectroscopy has been used to study the interaction of this compound with cellular macromolecules, including DNA and proteins who.intresearchgate.net. By examining changes in the spectral signatures of cells treated with this compound, researchers can gain insights into the biochemical alterations induced by the drug researchgate.nettudublin.ie.

Studies using IR spectroscopy on cancer cells exposed to this compound have shown changes in spectral regions corresponding to nucleic acids and proteins who.intresearchgate.net. For instance, alterations in bands related to the phosphodiester backbone of nucleic acids have been observed, suggesting changes in the packing and interchain interactions of cellular DNA upon this compound exposure who.int. The frequency shift of the phosphodiester band to a lower frequency after this compound exposure has been interpreted as a decrease in DNA packing who.int.

IR spectroscopy can also provide information about the interaction of this compound with proteins, indicating potential denaturation researchgate.net. While some protein-related bands may not show significant differences, others might suggest critical binding interactions with specific amino acid residues like serine, threonine, and tyrosine researchgate.net.

IR spectroscopy, particularly IR ion spectroscopy, has been applied to study the interaction of this compound with amino acids at a molecular level, allowing for the characterization of encounter complexes and the monitoring of ligand exchange reactions uniroma1.itru.nl.

Raman Spectroscopy for Drug-Cell Interaction and DNA Adduct Characterization

Raman spectroscopy is another powerful vibrational technique used to investigate drug-cell interactions and characterize DNA adducts. It offers advantages such as minimal interference from water and the ability to study samples in aqueous environments tudublin.ie.

Raman spectroscopy has been employed to study the interaction of this compound with isolated DNA and within living cells tudublin.iersc.orgresearchgate.netcapes.gov.brresearchgate.netnih.gov. Studies on isolated DNA exposed to this compound have shown changes in Raman bands corresponding to DNA bases (guanine, thymine, adenine) and the DNA backbone (deoxyribose ring breathing, phosphodioxy stretching vibrations), indicative of conformational changes induced by this compound binding researchgate.netresearchgate.netnih.gov. These changes include perturbations to the B-form DNA backbone and evidence for a partial transition from B- to A-form DNA at the platination sites researchgate.netresearchgate.netnih.govnih.gov.

Raman spectroscopy can distinguish between different types of DNA adducts, such as the 1,2-GG and 1,3-GTG intrastrand cross-links, based on the distinct conformational changes they induce in DNA researchgate.netnih.gov. The 1,3-GTG cross-link has been shown to induce more extensive distortion in B-form DNA compared to the 1,2-GG adduct researchgate.netnih.gov.

In cellular studies, Raman microspectroscopy allows for the analysis and imaging of drug responses within cells rsc.orgcapes.gov.br. By analyzing changes in cellular Raman spectra after this compound treatment, researchers can identify biochemical changes, such as alterations in protein and nucleic acid content, and potentially distinguish between chemical binding effects and subsequent cellular physiological responses tudublin.iersc.orgcapes.gov.br. Raman imaging technology has shown potential for understanding in vitro cellular drug interactions rsc.org.

Surface-enhanced Raman scattering (SERS) is a highly sensitive variant of Raman spectroscopy that can be used to investigate platinum complexes at physiological concentrations and study their binding strengths scilit.comtdl.org.

Theoretical Prediction and Assignment of Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are widely used to theoretically predict and assign the vibrational frequencies of this compound and its complexes scirp.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. These theoretical calculations complement experimental vibrational spectroscopy data by providing detailed information about the normal modes of vibration and helping to interpret observed spectral bands.

DFT calculations have been performed on the this compound molecule to predict its molecular geometry and vibrational frequencies scirp.orgnih.govresearchgate.netresearchgate.net. Comparing calculated frequencies with experimental IR and Raman spectra allows for the assignment of specific vibrational modes, such as the symmetric and antisymmetric Pt-Cl and Pt-N stretching vibrations scirp.orgresearchgate.netresearchgate.netresearchgate.net.

However, accurately predicting the vibrational spectra of this compound and other platinum complexes using computational methods can be challenging. Studies have shown that the choice of theoretical level, basis set for platinum and ligands, and the inclusion of relativistic effects are important factors influencing the accuracy of predictions researchgate.netnih.govresearchgate.net. Computational models based on isolated gas-phase molecules may not fully reproduce the experimental structural and vibrational properties of solid this compound due to the neglect of intermolecular interactions nih.gov. More accurate results can sometimes be obtained by considering dimeric or crystalline models that account for these interactions nih.govacs.org.

Despite these challenges, computational studies have helped to clarify ambiguous assignments of some low-frequency bands in the vibrational spectra of this compound scirp.org. Different computational protocols have been evaluated for their effectiveness in predicting vibrational frequencies, with some showing mean absolute deviations from experimental data as low as around 10 cm⁻¹ nih.gov. These theoretical studies contribute to a deeper understanding of the structural and dynamic properties of this compound at the molecular level.

Analysis of Anharmonicity Effects and Intermolecular Interactions (Dimer/Solid-State Models)

Understanding the structural and vibrational properties of this compound in different phases requires accounting for anharmonicity effects and intermolecular interactions. While harmonic approximations are useful, they are limited to fundamental transitions and may not capture important contributions from combination and overtone bands. nih.gov

Studies utilizing computational models, such as dimers extracted from the crystal structure, have proven effective in interpreting experimental results for solid this compound. nih.gov This approach can recover important intermolecular interactions present in the solid phase. nih.gov Introducing a full quantum-mechanical treatment of anharmonic effects further improves the description of this compound's physicochemical properties. nih.gov

For instance, using a hybrid B2PLYP/B3PW91 anharmonic force field, computational models have successfully reproduced the Raman spectra of solid this compound with a mean absolute deviation of 15 cm⁻¹. nih.gov This demonstrates that a physically based model incorporating anharmonicity and intermolecular interactions, even through a cost-effective dimer representation, can provide reliable insights into the properties of molecular systems like this compound. nih.gov

Intermolecular interactions, particularly hydrogen bonding, are significant in the solid state of this compound. acs.orgfrontiersin.org In solid this compound, intermolecular interactions can become more important than intramolecular hydrogen bonding due to steric repulsion between neighboring molecules. acs.org Computational studies using dimer models can effectively incorporate the nearest possible hydrogen bonding interactions present in the crystal structure, leading to better agreement with experimental vibrational wavenumbers and bond lengths compared to monomer models. frontiersin.org

Computational Chemistry Approaches for this compound Research

Quantum-chemical studies are essential for investigating the molecular and electronic structure of pharmacologically active compounds like this compound and predicting their spectroscopic characteristics. scirp.orgscirp.org Such data are valuable for understanding the reactivity of these drugs with physiological target molecules. scirp.orgscirp.org Various computational methods have been applied to this compound research to gain a deeper understanding of its behavior and interactions.

Quantum Chemical Calculations (e.g., DFT, HF, MP)

Quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset (MP), and Density Functional Theory (DFT), have been extensively used to study this compound. scirp.orgscirp.orgcuni.czworldscientific.comnih.gov DFT calculations, in particular, have been widely applied for conformational and vibrational analysis of this compound. scirp.orgscirp.orgresearchgate.net Different density functionals and basis sets can influence the number of local minima found on the potential energy surface, but the lowest energy conformation typically exhibits C₂ᵥ symmetry with hydrogen atoms lying in the coordination plane and pointing towards the chlorine atoms. scirp.orgresearchgate.net

Studies comparing computational results with experimental structural and vibrational spectroscopic data have shown that certain levels of theory can satisfactorily describe the molecular structure and harmonic vibrational frequencies of this compound. scirp.orgresearchgate.net For example, DFT calculations using the PW91 functional and LANL08 ECP basis set for Pt, combined with 3-21G or 3-21G* basis sets for other atoms, have yielded good agreement with experimental data for molecular structure (r.m.s. of relative deviations ≤ 6%) and harmonic vibrational frequencies (r.m.s. of relative deviations ≤ 5%). researchgate.net

Quantum chemical calculations have also been used to study the interaction of this compound with DNA bases. cuni.cznih.gov For instance, DFT and MP2 methods have been employed to investigate this compound-bridged DNA purine (B94841) bases, calculating bond dissociation energies (BDEs) and stabilization energies. cuni.cznih.gov These studies have shown that the replacement of water and ammonium (B1175870) ligands by DNA bases is an exothermic process. cuni.cznih.gov

Effective Core Potential (ECP) vs. All-Electron Treatments for Platinum

Systems containing platinum present computational challenges due to the large number of electrons (78) and the requirement for relativistic treatment. cdnsciencepub.com To reduce computational demands, many studies on platinum-based complexes, including this compound analogues, have utilized the Effective Core Potential (ECP) approximation. scirp.orgscirp.orgcdnsciencepub.comnih.govscholaris.ca ECPs replace the core electrons with a potential, implicitly accounting for major relativistic effects in the valence electron system while significantly reducing the computational cost compared to all-electron treatments. nih.gov

However, all-electron DFT approaches have also been applied to this compound. scirp.orgscirp.org Comprehensive benchmark studies comparing different density functionals, basis sets, and approaches (relativistic all-electron and RECP) for this compound in both gas and solid phases have been conducted to assess their reliability in predicting structural parameters. acs.org The choice between ECP and all-electron treatments depends on the desired accuracy and the computational resources available. While ECPs offer computational efficiency, all-electron methods, when feasible, can provide a more complete description.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For large biological systems interacting with this compound, such as DNA or lipid membranes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful approach. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.orgacs.org QM/MM methods treat a specific region of interest (e.g., the platinum center and its immediate ligands or the interaction site) with a more accurate quantum mechanical method, while the rest of the system is represented by a computationally less demanding classical molecular mechanics force field. researchgate.netacs.org This combination allows for the accurate description of chemical processes occurring in the QM region while considering the influence of the surrounding environment. researchgate.net

QM/MM simulations have been used to characterize the structural modifications and free energy landscape associated with the recognition between platinated DNA and proteins like HMGB1. nih.gov They have also been applied to study the interactions between this compound and lipid membranes, providing insights into the drug's permeation mechanism. chemrxiv.orgresearchgate.netchemrxiv.org Energy decomposition analysis within the QM/MM framework can partition the interaction energy into contributions such as electrostatic, induction, dispersion, and Pauli repulsion, revealing the nature of the interactions. chemrxiv.orgresearchgate.netchemrxiv.org Studies using QM/MM energy decomposition have shown that electrostatic and repulsive components can be predominant in this compound-membrane interactions, and these can be underestimated by classical force fields. chemrxiv.orgresearchgate.net

Classical Molecular Dynamics (MD) and Free Energy Calculations

Classical Molecular Dynamics (MD) simulations are widely used to study the dynamic behavior of this compound in various environments and its interactions with biological molecules over time. nih.govnih.govacs.orgmdpi.comresearchgate.netaip.org MD simulations track the motion of atoms based on classical mechanics and empirical force fields.

Coupling MD simulations with free energy calculations allows for the quantification of the affinity and contributions of different interactions between this compound and its targets, such as proteins or DNA. nih.govmdpi.comresearchgate.net Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics Generalized Born Surface Area) are commonly used for binding free energy calculations based on MD trajectories. mdpi.comresearchgate.net These calculations can help elucidate the interaction mechanisms and the stability of this compound complexes. mdpi.comresearchgate.net

MD simulations have been used to investigate the interaction of this compound with proteins like Atox1, analyzing the effect of ligand sizes and cis/trans conformations on interaction properties and protein deformation. mdpi.comresearchgate.net They have also been employed to study the binding of this compound to DNA, showing that platinated DNA structures rearrange significantly, and this compound can induce considerable deformation in the DNA helix. acs.orgresearchgate.net Free energy calculations can provide insights into the relative binding affinities of this compound and its analogues to DNA in solution. researchgate.net

MD simulations are also used to characterize the movement and diffusivity of this compound in porous materials, such as zeolitic imidazole (B134444) frameworks, which are being explored for drug delivery applications. aip.org

Modeling of Solvation Effects (SCRF, Explicit Solvation)

Solvation plays a critical role in the behavior and reactivity of this compound, particularly in biological environments. Computational methods are used to model the effects of solvent, primarily water, on this compound. Two common approaches are continuum solvation models, such as the Self-Consistent Reaction Field (SCRF) method, and explicit solvation models, where individual solvent molecules are included in the simulation. researchgate.netdiva-portal.orgmdpi.comnih.govacs.orggaussian.com

Continuum solvation models like SCRF represent the solvent as a continuous dielectric medium, which is computationally less expensive. diva-portal.orgacs.orggaussian.com The Polarizable Continuum Model (PCM), often used with the integral equation formalism variant (IEFPCM), is a common SCRF method that places the solute in a cavity within the solvent reaction field. gaussian.com

Explicit solvation models involve including a certain number of solvent molecules around the solute, allowing for the description of specific solute-solvent interactions like hydrogen bonding. researchgate.netdiva-portal.orgmdpi.comnih.govacs.org Studies have shown that including explicit solvation can provide a more accurate picture of this compound's behavior, such as its activation reactions, compared to using continuum solvation alone. diva-portal.orgmdpi.comnih.gov Explicit water molecules can significantly affect the electronic and Gibbs free activation energies of this compound reactions. mdpi.com Modeling the first solvation shell of this compound with explicit water molecules can reveal common interaction motifs, such as N-H...O-H...Cl bridging modes, and the strengths of these interactions can be rationalized based on electrostatic potentials. researchgate.netnih.gov Explicit solvation can also influence the barrier to hydrolysis, leading to better agreement with experimental results than gas phase or continuum solvation calculations. researchgate.netnih.gov

The choice between implicit (SCRF) and explicit solvation depends on the specific property being studied and the desired level of detail. Explicit solvation is generally more computationally demanding but can provide a more realistic representation of specific interactions.

Predictive Modeling of Structural and Spectroscopic Properties

Predictive modeling of this compound's structural and spectroscopic properties often employs quantum-chemical approaches, such as Density Functional Theory (DFT). scirp.orgresearchgate.net These calculations aim to determine molecular geometry, bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental results obtained from techniques like X-ray diffraction, Infrared (IR) spectroscopy, and Raman spectroscopy. scirp.orgnih.gov

Studies have shown that the choice of theoretical level, including the specific density functional and basis set used, significantly impacts the accuracy of the predictions. scirp.orgresearchgate.net For instance, DFT calculations using the PW91 functional and LANL08 ECP basis set for platinum, combined with 3-21G or 3-21G* basis sets for other atoms, have been found to satisfactorily describe the molecular structure and harmonic vibrational frequencies of this compound, with root-mean-square deviations typically below 6% for structure and 5% for frequencies when compared to experimental data. scirp.org

However, accurately modeling this compound's properties, particularly its vibrational spectrum in the solid state, presents challenges. nih.gov Computational models based solely on an isolated gas-phase molecule often fail to fully reproduce experimental observations, suggesting the crucial role of intermolecular interactions in the solid compound. nih.gov The crystal structure of this compound involves a three-dimensional network of intermolecular N-H⋅⋅⋅Cl hydrogen bonds, which significantly influence its structural and vibrational characteristics. nih.govnih.gov More elaborate theoretical models, such as those considering hydrogen-bonded dimers or periodic solid-state structures using periodic DFT calculations, are necessary for a more reliable prediction of these properties. nih.govnih.gov

Different DFT functionals have been assessed for their effectiveness in predicting this compound's vibrational spectra and structure. Some studies indicate that functionals like PBE0 and mPW1PW, when combined with appropriate basis sets (e.g., LANL2TZ(f) for Pt), show good agreement with experimental IR and Raman spectra. researchgate.net The LSDA/SDD level has been suggested as suitable for structural prediction, while PBE0/SDD may be better for predicting vibrational frequencies. researchgate.net

Relativistic effects are also important for accurate computations involving platinum, a heavy atom. researchgate.net While structural parameters may not be highly sensitive to the platinum basis set, including relativistic effects can improve the description of this compound's structure. researchgate.net

Predictive modeling extends to spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations can be used to predict ¹H and ¹⁹⁵Pt NMR spectra, which can aid in the characterization of this compound and its complexes, such as those formed with carbon nanostructures for drug delivery applications. rsc.org The predicted NMR chemical shifts are sensitive to the chemical environment and inclusion within host structures. rsc.org

Theoretical studies also provide insights into the interactions of this compound with biomolecules, such as purines and vitamins. researchgate.net DFT calculations can assess bonding energies and predict changes in vibrational spectra upon complex formation, helping to understand the reactivity of this compound with physiological targets. researchgate.net

While computational modeling has advanced significantly, achieving quantitative agreement with all experimental data remains an active area of research. The complexity of intermolecular interactions, particularly in the solid state or biological environments, necessitates the use of increasingly sophisticated models and computational techniques. nih.govnih.gov

Here is a table summarizing some computational methods and their applications in predicting this compound properties:

Computational MethodProperties PredictedKey Findings / Applications
DFTMolecular Structure, Vibrational Frequencies (IR, Raman)Satisfactory description with appropriate functionals/basis sets; importance of intermolecular interactions in solids. scirp.orgnih.gov
DFTNMR Chemical Shifts (¹H, ¹⁹⁵Pt)Useful for characterizing this compound and its complexes, including drug delivery systems. rsc.org
DFTBonding Energies, Vibrational Spectra ChangesUnderstanding interactions with biomolecules like purines and vitamins. researchgate.net
Periodic DFTStructural and Vibrational Properties in Solid StateEssential for accurately modeling crystal-phase properties influenced by hydrogen bonding networks. nih.gov

Analytical Methodologies for Quantitative and Qualitative Research on Cisplatin

Elemental Analysis Techniques for Platinum Quantification

Elemental analysis techniques are widely used to determine the total platinum content in a sample, which can then be related to the cisplatin concentration, assuming this compound is the only or predominant platinum-containing species. These methods are particularly useful for quantifying this compound in complex matrices like biological samples after digestion.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace elements, including platinum. It is widely used for the quantification of platinum in various matrices, such as biological fluids, tissues, and cell samples, as a measure of this compound concentration mdpi.comrsc.orgnih.govacs.org. The technique involves introducing a sample into an inductively coupled plasma, which ionizes the elements present. These ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. ICP-MS offers low detection limits and can simultaneously measure multiple elements, making it a powerful tool for this compound research mdpi.com.

Studies have utilized ICP-MS to quantify this compound uptake in single cancer cells and even isolated cell nuclei mdpi.com. This single-cell ICP-MS (SC-ICP-MS) approach allows for the evaluation of this compound concentration at the individual cell level, providing insights into cellular uptake mechanisms and drug resistance nih.govacs.orgmdpi.com. For instance, SC-ICP-MS has shown lower this compound uptake in resistant cell lines compared to wild-type cells, with higher concentrations observed within the nuclei than in the whole cells mdpi.com.

An ICP-MS method for determining platinum in suspensions of cells exposed to this compound involves sonicating and digesting the cells with nitric acid before introducing the suspension into the plasma rsc.org. This method avoids filtration steps, which can lead to losses of platinum rsc.org. The method has a detection limit for Pt of less than 1 ng/mL rsc.org.

LA-ICP-MS imaging, which combines laser ablation with ICP-MS, allows for the spatial mapping of platinum distribution in tissues tofwerk.comrsc.org. This is valuable for understanding drug distribution and accumulation in biological samples tofwerk.com. For example, LA-ICP-MS has been used to image platinum distribution in rat kidney tissue after this compound perfusion, showing higher concentrations in the cortex region tofwerk.com.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as ICP-Atomic Emission Spectrometry (ICP-AES), is another elemental analysis technique used for quantifying platinum. Similar to ICP-MS, it involves introducing a sample into an inductively coupled plasma. However, instead of detecting ions by mass, ICP-OES measures the light emitted by excited atoms at specific wavelengths. ICP-OES can simultaneously measure multiple elements and is used for quantifying metal-based drugs like this compound mdpi.com.

A simple and low-cost ICP-AES method has been developed and validated for the bioanalytical estimation of this compound in biological samples ijper.orgresearchgate.net. This method involves converting this compound to platinum metal with aqua regia before analysis ijper.org. The method was found to be linear in the range of 0.375 to 15 µg/mL with good recoveries from plasma and tissue samples ijper.org.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a technique that measures the absorption of light by free atoms in a gas phase. It is used for the quantification of individual elements, including platinum mdpi.comakjournals.comresearchgate.net. AAS has been widely used for this compound determination, particularly in biological samples oup.comnih.gov.

While AAS is a common technique, it primarily quantifies total atomic platinum and does not distinguish between the active this compound molecule and its inactive platinum-containing degradation products or protein conjugates oup.com. This can be a limitation when trying to understand the pharmacokinetics of the active drug oup.com.

Studies have used AAS to measure platinum concentration in plasma proteins and hemoglobin of cancer patients after this compound administration nih.gov. These studies showed a correlation between this compound dose and platinum concentrations in plasma proteins and hemoglobin, with plasma proteins binding more this compound nih.gov. AAS has also been used in conjunction with HPLC to analyze reaction mixtures of this compound with thiols, allowing for the quantification of platinum in different eluted fractions doi.org.

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from complex sample matrices and from its degradation products or related platinum species. These methods, coupled with various detectors, provide more specific information about the intact this compound molecule and its forms.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (UV, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely applied to the analysis of this compound in various samples, including solutions, biological fluids, and pharmaceutical formulations mdpi.comoup.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.

HPLC is frequently coupled with various detectors:

UV Detection: this compound has a UV absorbance, notably around 301 nm and 210 nm, which can be used for its quantification after chromatographic separation mdpi.com. However, the molar extinction coefficient of this compound is low, and direct UV detection can be challenging in complex matrices due to interfering substances mdpi.com. Derivatization with agents like diethyldithiocarbamate (B1195824) (DDTC) can enhance detection sensitivity by forming a complex with stronger UV absorbance, typically detected at 254 nm mdpi.comugr.es. Both pre- and post-column derivatization strategies have been employed mdpi.comresearchgate.net. HPLC-UV methods have been developed for determining this compound levels in liposomal and biological samples oup.com.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and specificity for this compound analysis mdpi.comrsc.orgnih.gov. MS detects compounds based on their mass-to-charge ratio, while MS/MS provides additional structural information through fragmentation. This coupling is particularly useful for analyzing complex biological matrices and identifying this compound and its derivatives mdpi.comnih.gov. HPLC-MS/MS methods have been optimized for the determination of this compound in urine samples, demonstrating good analytical features such as sensitivity, precision, and selectivity ugr.esnih.gov. LC-ICP-MS, which combines liquid chromatography with ICP-MS, allows for the speciation analysis of this compound, enabling the quantification of intact, free this compound in complex biological samples like cell lysates rsc.orgresearchgate.net. This is crucial because this compound is known to react with proteins and peptides in cells, forming adducts rsc.orgresearchgate.net.

HPLC methods with various detectors have been used to study the reaction of this compound with thiols, characterizing the formation and structure of platinum conjugates nih.gov. HPLC analysis revealed new platinum-containing peaks after preincubation of this compound with glutathione (B108866), cysteinyl-glycine, or N-acetylcysteine nih.gov. MS-MS analysis of these peaks helped identify diplatinum and monoplatinum conjugates nih.gov.

An HPLC method using a C18 column with a mobile phase of methanol (B129727) and water and UV detection at 254 nm has been used for the determination of free this compound in human plasma . The method showed linearity in the range of 0.025-2.00 µg/mL .

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the separation of volatile compounds. While this compound itself is not volatile, GC can be applied to the analysis of volatile derivatives of this compound or to study volatile biomarkers related to this compound's effects.

Chemical derivatization is often necessary to make analytes volatile enough for GC analysis jfda-online.com. This involves converting the analyte into a more volatile form by reacting it with a suitable reagent jfda-online.com. While the search results did not provide specific examples of GC being directly used to quantify intact this compound after derivatization, GC-MS has been employed in studies investigating volatile organic compounds (VOCs) emitted by cells treated with this compound nih.gov. This approach is used to find potential new biomarkers of this compound-induced apoptosis and necrosis nih.gov.

GC has also been explored for the separation and analysis of metal ions after complexation with chelating agents to form volatile derivatives researchgate.net. Pyrrolidinedithiocarbamate (PDTC) chelates of various metal ions, including platinum(II), have been subjected to capillary gas chromatography researchgate.net.

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical techniques offer sensitive and versatile methods for detecting and quantifying this compound, as well as investigating its interactions with other molecules.

UV-Visible Spectrophotometry (Direct and Derivatization-Based)

UV-Visible (UV-Vis) spectrophotometry is a common technique for analyzing compounds that absorb light in the UV-Vis region of the spectrum. While this compound itself has a relatively low molar absorptivity and limited direct UV-Vis absorption, particularly in the UV range with a peak around 301 nm, its detection sensitivity can be significantly enhanced through derivatization reactions mdpi.comresearchgate.net.

Direct UV absorbance measurement of this compound in pure water shows an absorbance peak around 301 nm mdpi.comresearchgate.net. However, this direct method faces limitations, especially in complex samples like nanoparticle formulations or biological matrices, due to potential interference from solvents, nanoparticles, and other components that also absorb in the UV region mdpi.com.

To overcome the limitations of direct measurement, derivatization reactions are employed. These reactions involve the coordination of this compound with chromogenic agents to form complexes with distinct and stronger absorbance in the UV-Vis range, allowing for easier detection and quantification using a spectrophotometer or plate reader mdpi.comresearchgate.net. A common derivatization agent is diethyldithiocarbamate (DDTC), which has been used in conjunction with HPLC-UV for this compound detection after extraction or separation mdpi.com. Another effective derivatization technique involves the reaction of this compound with o-phenylenediamine (B120857) (OPDA). This reaction forms a stable, light blue colored complex with a maximum absorbance typically around 702-705 nm in phosphate (B84403) buffer saline at pH 7.4 researchgate.netresearchgate.net. This longer wavelength absorbance minimizes interference from many biological molecules and solvents researchgate.net. The OPDA method has been shown to be efficient for rapid quantification of this compound in various nanoparticles with good sensitivity and low cost mdpi.com.

Spectrophotometric methods based on derivatization, such as with OPDA, have demonstrated linearity over specific concentration ranges. For instance, a method using OPDA at pH 7.4 showed linearity in the range of 1-10 μg/mL with a regression coefficient of 0.999 researchgate.net. Another study using OPDA reported a linear calibration curve with a regression coefficient of 0.999 in the concentration range of 0.5-3.5 μg/mL, utilizing the absorbance at 705 nm researchgate.net. The accuracy of such methods has been validated, with reported recoveries for marketed this compound injections in the range of 98.8-99.1% researchgate.net.

Electrochemical Biosensors for this compound Detection

Electrochemical sensors and biosensors represent promising tools for the analysis of antineoplastic drugs like this compound, offering advantages such as high sensitivity, low cost, and rapid analysis ifpi.edu.br. Biosensors, in particular, are practical and economical for analyzing specific compounds in biological samples such as plasma and blood ifpi.edu.br.

Electrochemical biosensors for this compound detection often utilize modified electrodes to enhance sensitivity and selectivity. For example, a this compound sensor was developed by functionalizing a gold electrode with human serum albumin (HSA). By measuring the electrochemical signal obtained in a hydrogen peroxide solution through voltammetry, a strong correlation (R² = 0.99) was observed between the current at 430 mV and the concentration of this compound in human serum samples mdpi.comnih.govresearchgate.net. This sensor demonstrated a detection range of 0.0006–43.2 mg/mL in serum samples mdpi.comnih.gov.

Another approach involves modifying glassy carbon electrodes (GCE) with materials like graphene oxide and multi-walled carbon nanotubes (GO-MWNTs). Differential pulse voltammetry (DPV) has been used with GO-MWNTs/GCE for this compound measurements, reporting a detection limit range of 1.30-26.0 μM researchgate.net. Bismuth nanoparticles decorated on a graphene-modified glassy carbon electrode (BiNPs/Gr/GCE) have also been used to develop a selective and sensitive voltammetric sensor for this compound, with a detection limit of 4.4 μM researchgate.net.

Electrochemical biosensors can also be designed based on the interaction of this compound with biological molecules. For instance, an electrochemical this compound sensor was fabricated using a thiolated and methylene (B1212753) blue-modified oligo-adenine-guanine (A-G) DNA probe. The sensor's behavior (signal-off or signal-on) depended on the probe coverage. The signal-on mechanism, observed with low probe coverage, was found to be better suited for real-time analysis and offered a lower detection limit, wider frequency range, and faster response time. This sensor exhibited high specificity for this compound and other Pt(II) drugs and did not cross-react with a Pt(IV) prodrug acs.org.

Some enzymatic biosensors for antineoplastic drugs, including this compound, have been developed based on the inhibition of enzymes like glutathione-S-transferase (GST). These sensors quantify the drug through competition between the drug and a substrate (e.g., 1-chloro-2,4-dinitrobenzene) at the enzyme's catalytic site. While efficient for quantification, such sensors may not be specific to a single drug ifpi.edu.br.

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a valuable technique for studying the interactions between this compound and biological molecules, particularly proteins, by observing the quenching of intrinsic fluorescence upon binding. Many proteins exhibit intrinsic fluorescence primarily due to tryptophan, tyrosine, and phenylalanine residues. Changes in the fluorescence intensity or spectral characteristics of these residues upon interaction with a ligand like this compound can provide information about the binding event.

Studies have utilized fluorescence spectroscopy to explore the interaction between this compound and proteins such as E-cadherin. E-cadherin, a glycoprotein, shows a maximum fluorescence emission peak at 338.6 nm when excited at 280 nm, attributable to its tryptophan residues biorxiv.orgbiorxiv.org. The gradual addition of this compound solution leads to a decrease in the intensity of this fluorescence emission peak, indicating a quenching effect biorxiv.orgbiorxiv.org. This quenching effect suggests a strong interaction between this compound and E-cadherin biorxiv.org.

Analysis of the fluorescence quenching data at different temperatures (e.g., 25°C, 31°C, and 37°C) can provide insights into the binding mechanism. The fluorescence quenching effect of this compound on E-cadherin has been inferred to be a static quenching process based on the calculation of the quenching constant and its trend with temperature biorxiv.orgbiorxiv.org. Thermodynamic parameters derived from these studies, such as negative values for enthalpy (ΔH), entropy (ΔS), and free energy (ΔG), suggest that the binding is a spontaneous process primarily driven by hydrogen bonds and van der Waals forces biorxiv.orgbiorxiv.orgresearchgate.net. For instance, binding constants (Kb) of 3.20 × 10⁶ L mol⁻¹ at 25°C, 1.36 × 10⁶ L mol⁻¹ at 31°C, and 8.22 × 10⁵ L mol⁻¹ at 37°C have been reported for the interaction between this compound and E-cadherin biorxiv.orgbiorxiv.orgresearchgate.net.

Fluorescence quenching studies have also suggested the binding of this compound to cell membranes by examining membrane proteins nih.gov. While fluorescence spectroscopy studies showed no significant changes in membrane fluidity despite conformational changes induced by this compound on the lipid bilayer, fluorescence quenching of membrane proteins indicated interaction nih.gov.

Imaging Techniques for Spatial Distribution Studies

Understanding the spatial distribution of this compound in biological tissues is crucial for elucidating its mechanism of action, efficacy, and potential toxicity. Imaging techniques provide the means to visualize the localization of this compound within complex biological environments.

Mass Spectrometry Imaging (MSI) for Localization in Biological Tissues

Mass Spectrometry Imaging (MSI) is a powerful label-free analytical technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections nih.govrsc.orgnih.gov. Unlike traditional methods that analyze tissue homogenates and lose spatial information, MSI retains the spatial context by acquiring mass spectra from discrete locations (pixels) across the sample rsc.orgnih.gov. This generates a "chemical heatmap" that correlates specific mass-to-charge (m/z) values to their spatial origin on the tissue rsc.org.

MSI, particularly Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), has emerged as an innovative technique for the spatial mapping of intact drug compounds in biological tissues nih.gov. It is capable of visualizing the distribution of small molecule drugs directly on the surface of target organs nih.gov. Targeted MALDI-MSI is a useful approach in preclinical studies, supporting efficacy and toxicity testing by allowing the simultaneous visualization of different metabolites of drugs nih.gov. It provides convincing proof of drug and metabolite distribution in target tissue with high speed and without the need for labeling nih.gov.

The application of MALDI-MSI for metallodrug analysis, including platinum-based drugs like this compound, is an active area of research, particularly in animal studies nih.gov. To enhance the detection of this compound by MALDI-MSI, derivatization is often employed. For example, this compound released from nanoparticles in kidneys has been successfully examined and mapped using MALDI-MSI after derivatization with diethyldithiocarbamate (DDTC), detecting species such as [Pt(DDTC)₂]⁺ (m/z 491.01) and [Pt(DDTC)₃]⁺ (m/z 639.04) researchgate.net. This derivatization strategy helps in overcoming potential background noise from the tissue that could interfere with the detection of the target platinum clusters nih.gov.

MSI is complementary to other spatial analysis methods like histology and immunohistochemistry and can be overlaid with classical histology stains (e.g., hematoxylin (B73222) and eosin) to correlate molecular profiles with histological features or tissue substructures rsc.orgnih.gov. Recent advancements are making quantitative MSI (qMSI) more common, allowing for the determination of drug concentrations within the tissue along with spatial localization in a single workflow rsc.org.

Specific Methods for Cis/Trans Isomer Differentiation (e.g., Kurnakow Method)

This compound exists as a cis isomer, and its trans isomer, transplatin, is significantly less biologically active. Differentiating between these isomers is important for quality control and understanding structure-activity relationships.

The Kurnakow test, also known as Kurnakov's reaction, is a classic chemical test specifically designed to distinguish between cis and trans isomers of square planar platinum(II) complexes of the general formula [PtA₂X₂], where A is an amine (like NH₃) and X is a halide or pseudohalide wikipedia.orgnih.govyoutube.com. This test, developed by Nikolai Kurnakov in 1894, is based on the trans effect wikipedia.orgyoutube.com.

The Kurnakow test involves treating an aqueous solution of the platinum complex with an excess of thiourea (B124793) (tu) wikipedia.orgnih.govnih.gov. The different reaction products formed with the cis and trans isomers allow for their differentiation based on solubility and color wikipedia.orgnih.gov.

For this compound (cis-[Pt(NH₃)₂Cl₂]), reaction with aqueous thiourea results in the displacement of the chloride ligands and, due to the high trans effect of thiourea, also the ammine ligands, leading to the formation of the tetrakis(thiourea)platinum(II) complex, [Pt(tu)₄]Cl₂ wikipedia.orgnih.govnih.gov. This product is soluble in water and forms a yellow solution, from which yellow needles of [Pt(tu)₄]Cl₂ can deposit upon cooling wikipedia.orgyoutube.com.

In contrast, for transplatin (trans-[Pt(NH₃)₂Cl₂]), reaction with thiourea primarily leads to the displacement of the chloride ligands, forming trans-[Pt(NH₃)₂(tu)₂]Cl₂ wikipedia.orgnih.govnih.gov. The ammine ligands in the trans isomer are trans to each other and not trans to the incoming thiourea ligands, thus they are less labile and remain coordinated nih.gov. The product, trans-[Pt(NH₃)₂(tu)₂]Cl₂, is a white, poorly water-soluble powder that precipitates from the solution wikipedia.orgnih.govyoutube.com.

The formation of a soluble yellow complex from the cis isomer and an insoluble white precipitate from the trans isomer allows for visual differentiation wikipedia.orgnih.govyoutube.com. The Kurnakow test is still used to assay samples of this compound, particularly to detect the presence of transplatin as an impurity wikipedia.orgyoutube.com. While primarily of pedagogical interest for illustrating the trans effect, it remains a relevant method for confirming the stereochemistry of platinum(II) complexes wikipedia.orgnih.gov. The Kurnakow test can also be used in conjunction with techniques like HPLC to detect isomeric impurities nih.gov.

Other methods for distinguishing cis and trans isomers include NMR spectroscopy, although its effectiveness can depend on the ligands nih.gov. For cis- and trans-[Pt(NH₃)₂Cl₂], the ¹⁹⁵Pt NMR chemical shifts are very similar, making differentiation difficult by this method alone nih.gov. However, for platinum(II) complexes with other ligands, such as pyridine (B92270) derivatives, the chemical shifts can be sufficiently different to identify the isomers nih.gov. X-ray crystallography can also definitively determine the stereochemistry but requires single crystals nih.gov.

Standardization and Validation of Analytical Protocols in Research

Standardization and validation of analytical methods for this compound are critical to ensure the reliability, accuracy, and reproducibility of research findings, particularly in quantitative and qualitative studies. These processes confirm that a method is suitable for its intended purpose, adhering to established guidelines such as those from the International Conference on Harmonisation (ICH) jneonatalsurg.comjneonatalsurg.comgmp-compliance.orgich.org. Validation typically involves evaluating parameters including specificity, linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and robustness jneonatalsurg.comjneonatalsurg.comscielo.brjneonatalsurg.com.

Another RP-HPLC method developed for the simultaneous estimation of this compound and gemcitabine (B846) in pharmaceutical formulations also followed ICH guidelines for validation jneonatalsurg.comjneonatalsurg.comjneonatalsurg.com. This method achieved efficient separation with detection at 252 nm and a run time of 10 minutes jneonatalsurg.comjneonatalsurg.comjneonatalsurg.com. Validation parameters included specificity, linearity, accuracy, precision, robustness, and LOD/LOQ jneonatalsurg.comjneonatalsurg.comjneonatalsurg.com. Specificity was confirmed as blank and placebo samples showed no interference at the retention times of the analytes jneonatalsurg.comjneonatalsurg.com. Linearity for this compound was demonstrated over a concentration range of 5–25 µg/mL with a correlation coefficient of ≥ 0.999 jneonatalsurg.comjneonatalsurg.com. Accuracy, assessed through recovery studies at 50%, 100%, and 150% levels, showed a mean recovery of 99.8% for this compound, meeting ICH acceptance criteria jneonatalsurg.comjneonatalsurg.com. Intra-day and inter-day precision analyses resulted in %RSD values below 2%, indicating high reproducibility jneonatalsurg.comjneonatalsurg.com. The LOD and LOQ for this compound were determined to be 0.4 µg/mL and 1.3 µg/mL, respectively jneonatalsurg.comjneonatalsurg.com.

Validation of analytical methods for this compound in biological matrices, such as human plasma, is also crucial for pharmacokinetic studies and therapeutic drug monitoring tandfonline.comresearchgate.net. A validated HPLC-UV method for the quantitative determination of this compound in human plasma demonstrated good recovery (93.95%), with within-batch recovery ranging from 91.59–97.00% tandfonline.comresearchgate.net. Intra- and inter-assay precision were below 7% and 10%, respectively, at various concentration levels (1.5, 5, and 9 μg/mL) tandfonline.comresearchgate.net. The intra- and inter-assay accuracy ranged from -2.7% to 2% and -3.1% to 4.0%, respectively tandfonline.comresearchgate.net. The method's selectivity allowed for discrimination between the parent drug and platinum-containing species like this compound metabolites tandfonline.comresearchgate.net.

Inductively Coupled Plasma (ICP) techniques, such as ICP-Atomic Emission Spectroscopy (ICP-AES) and ICP-Mass Spectrometry (ICP-MS), are also used for the determination of platinum, and thus indirectly this compound, in various samples, including aqueous media and biological samples researchgate.netlp.edu.uaijper.orgmdpi.com. A validated ICP-AES method for the estimation of this compound in biological samples showed linearity in the range of 0.375 to 15 μg/mL with a regression coefficient of 0.992 ijper.org. Percent recoveries from plasma and tissue samples ranged from 95% to 99% ijper.org. Reproducibility and repeatability were assessed by analyzing low (0.375 µg/ml), medium (6 µg/ml), and high (15 µg/ml) concentrations of this compound ijper.org. An ICP-MS method for the determination of platinum in the aquatic environment was validated according to ICH guidelines, evaluating linearity, LOD, LOQ, precision, and accuracy mdpi.com. The linearity was assessed over a range of 0.01 to 10 ng/mL mdpi.com. The LOQ and LOD were 2.35 ng/L and 0.56 ng/L, respectively mdpi.com.

Standardization and validation efforts ensure that analytical data for this compound are reliable for various research applications, from quality control of pharmaceutical formulations to monitoring in biological samples and environmental studies jneonatalsurg.comresearchgate.netjcsp.org.pktandfonline.comijper.orgmdpi.com.

Research Findings on Analytical Method Validation for this compound

Here are some detailed findings from research on the validation of analytical methods for this compound:

RP-HPLC Method for this compound and Etoposide researchgate.netjcsp.org.pk

Validation ParameterThis compound ResultsEtoposide ResultsAcceptance Criteria (FDA guidelines)
Linearity Range3.9 - 1000 µg/mL0.25 - 62.5 µg/mL-
0.9990.9982-
Accuracy (Low Conc.)99.74 %99.16 %98-99%
Accuracy (Med Conc.)99.94 %99.74 %98-99%
Accuracy (High Conc.)99.78 %99.78 %98-99%
Within-Batch CV (Low)0.94 %2.10 %-
Within-Batch CV (Med)0.16 %0.94 %-
Within-Batch CV (High)0.14 %0.14 %-
Between-Batch CV (Low)0.48 %1.25 %-
Between-Batch CV (Med)0.19 %0.48 %-
Between-Batch CV (High)0.13 %0.13 %-
Overall Accuracy98-99%98-99%98-99%
Overall RSD0.2-0.3%0.2-0.3%-
Retention Time3.12 min5.21 min-

RP-HPLC Method for this compound and Gemcitabine jneonatalsurg.comjneonatalsurg.com

Validation ParameterThis compound ResultsGemcitabine ResultsAcceptance Criteria (ICH guidelines)
Linearity Range5–25 µg/mL50–250 µg/mL-
Correlation Coefficient≥ 0.999≥ 0.999≥ 0.999
Mean Recovery99.8 %99.5 %Meeting ICH criteria
Intra-day Precision (%RSD)Below 2%Below 2%Below 2%
Inter-day Precision (%RSD)Below 2%Below 2%Below 2%
LOD0.4 µg/mL1.2 µg/mL-
LOQ1.3 µg/mL4.0 µg/mL-
Retention Time3.191 min2.449 min-

HPLC-UV Method for this compound in Human Plasma tandfonline.comresearchgate.net

Validation ParameterResults
Recovery93.95%
Within-Batch Recovery91.59–97.00%
Intra-assay PrecisionLower than 7%
Inter-assay PrecisionLower than 10%
Intra-assay Accuracy-2.7% to 2%
Inter-assay Accuracy-3.1% to 4.0%
Limit of Quantitation (LOQ)1 µg/mL

ICP-AES Method for this compound in Biological Samples ijper.org

Validation ParameterResults
Linearity Range0.375 - 15 µg/mL
Regression Coefficient0.992
Percent Recovery95 - 99%

ICP-MS Method for Platinum (from this compound) in Aquatic Environment mdpi.com

Validation ParameterResultsAcceptance Criteria (ICH guidelines)
Linearity Range0.01-10 ng/mL-
LOD0.56 ng/L-
LOQ2.35 ng/L-

These examples highlight the rigorous validation processes applied to analytical methods for this compound across different matrices and techniques, ensuring the quality and reliability of the generated data in research.

Rational Design and Synthesis of Next-Generation Platinum Metallodrugs

The rational design and synthesis of new platinum-based complexes aim to address the limitations of existing platinum drugs, primarily this compound, carboplatin, and oxaliplatin. This involves modifying the ligand structure to alter pharmacokinetic properties, improve tumor accumulation, and modulate interactions with biological targets.

Overcoming Existing Resistance Mechanisms

Resistance to this compound is a major challenge in cancer treatment and can arise through various mechanisms, including decreased drug uptake, increased drug efflux, enhanced detoxification, and, importantly, augmented DNA repair. mdpi.combiomedpharmajournal.orgresearchgate.net Future research focuses on designing platinum complexes or combination therapies that can circumvent or inhibit these resistance pathways.

Strategies to overcome resistance include developing platinum(IV) prodrugs that can be functionalized with other bioactive ligands to create "dual-action" or "multi-action" agents that target both DNA and resistance pathways. rsc.org Another approach involves delivering platinum agents via nanocarriers to improve tumor delivery and potentially bypass efflux mechanisms. rsc.org

Enhanced DNA repair, particularly through the nucleotide excision repair (NER) and homologous recombination (HR) pathways, is a significant contributor to this compound resistance. mdpi.comelsevier.esnovapublishers.commedsci.org Research is exploring inhibitors of key proteins involved in these repair pathways, such as ERCC1 in NER and RAD51 or BRCA1 in HR, to sensitize resistant cells to this compound. mdpi.combiomedpharmajournal.orgelsevier.esoncotarget.com For instance, studies have shown that inhibiting DNA strand exchange activity by disrupting Rad51's ability to bind ssDNA can increase cancer cell sensitivity to DNA damaging agents, including this compound. elsevier.es Deficiency in mismatch repair (MMR) mechanisms is also thought to be involved in tumor resistance to this compound. elsevier.es

Ferroptosis, a form of iron-dependent cell death, has also been identified as a potential target to overcome this compound resistance. frontiersin.orgmdpi.com this compound-resistant cells have shown lower levels of reactive oxygen species (ROS) and lipid peroxidation, suggesting reduced ferroptosis sensitivity. frontiersin.org Inducing ferroptosis through various signaling pathways is being investigated as a strategy to alleviate this compound resistance. mdpi.com

Tailoring Specificity and Reducing Off-Target Interactions

A significant limitation of this compound is its lack of specificity, leading to damage in healthy tissues and dose-limiting toxicities such as nephrotoxicity and ototoxicity. researchgate.netembopress.org Future research aims to design platinum complexes with enhanced tumor specificity and reduced off-target effects. This can involve conjugating platinum complexes to tumor-targeting ligands or encapsulating them in nanoparticles that preferentially accumulate in the tumor microenvironment. rsc.orgnih.gov

Designing platinum drugs that interact differently with DNA or target alternative cellular pathways involved in cancer progression, rather than solely relying on DNA cross-linking, is another avenue to improve specificity and reduce toxicity.

Exploration of Non-Platinum Metal Complexes with this compound-like Activity

Given the limitations of platinum-based drugs, there is significant interest in exploring the anticancer potential of complexes based on other transition metals. Ruthenium, gallium, titanium, gold, and vanadium complexes are actively being investigated as potential alternatives with potentially different mechanisms of action, reduced toxicity, and the ability to overcome this compound resistance. nih.govjhsci.bamdpi.comnih.govrsc.orgfrontiersin.orgsciforum.netmdpi.comfrontiersin.orgrsc.orgfhsu.edu

Ruthenium complexes, in particular, have shown promise due to their ability to mimic iron-binding properties, potential as prodrugs activated in the tumor microenvironment, and slow ligand exchange kinetics similar to this compound. jhsci.ba Some ruthenium complexes have demonstrated superior cytotoxicity compared to this compound in certain resistant cell lines and exhibit diverse mechanisms of action, including DNA interaction, protein interaction, and disruption of cellular signaling pathways. jhsci.bapensoft.netnih.govmdpi.comrsc.org Several ruthenium complexes are currently in clinical trials. nih.govrsc.org

Gold complexes, especially gold(I)- and gold(III)-based compounds, are also being explored for their anticancer activities. nih.govmdpi.comfrontiersin.orgrsc.org These complexes can interact with various biological targets, including enzymes like thioredoxin reductase (TrxR), and can induce different types of cell death, including apoptosis and necroptosis. mdpi.comfrontiersin.orgfrontiersin.org Some gold complexes have shown effectiveness in this compound-resistant cancer cells. frontiersin.org

Vanadium complexes represent another class of non-platinum metallodrugs with potential anticancer properties. nih.govrsc.orgsciforum.netmdpi.comfhsu.edu Research indicates that vanadium complexes can induce apoptosis, inhibit cell proliferation, and influence various signaling pathways involved in cancer. nih.govsciforum.netmdpi.com Some vanadium complexes have demonstrated anticancer activity comparable to or even surpassing that of this compound in preclinical studies. rsc.orgfhsu.edu

Gallium complexes have also been investigated for their anticancer activity, often linked to their ability to mimic iron and interfere with iron-dependent processes essential for cancer cell growth.

Elucidation of Complex Intracellular Pathways and Network Responses

Understanding the intricate intracellular pathways and network responses activated by this compound is crucial for predicting treatment outcomes, identifying biomarkers of resistance, and developing more effective therapeutic strategies.

Deeper Understanding of DNA Repair Enzyme Roles and Modulators

While DNA repair is a known mechanism of resistance, a deeper understanding of the specific roles of different DNA repair enzymes and how they are modulated in response to this compound is an active area of research. The interplay between various repair pathways, including NER, MMR, HR, and translesion synthesis (TLS), in processing this compound-induced DNA adducts is being investigated in detail. mdpi.comelsevier.esnovapublishers.com

Research is focusing on how the expression and activity of key repair proteins like ERCC1, XPF, XPC, BRCA1, and RAD51 are regulated in sensitive versus resistant cells. mdpi.comelsevier.esnovapublishers.commedsci.org Furthermore, the influence of epigenetic modifications and non-coding RNAs, such as microRNAs (miRNAs) and circular RNAs (circRNAs), on DNA repair capacity and this compound sensitivity is being explored. biomedpharmajournal.orgmdpi.comfrontiersin.org Identifying modulators of these repair enzymes or pathways could lead to novel therapeutic targets to enhance this compound efficacy.

Detailed Mapping of this compound-Induced Signal Transduction Networks

This compound triggers a complex web of signal transduction pathways within cancer cells, influencing processes like cell cycle arrest, DNA repair, survival, and apoptosis. Detailed mapping of these networks is essential to understand how cells respond to this compound and how resistance develops.

Key signaling pathways implicated in this compound response and resistance include the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38), the PI3K/AKT pathway, and the p53 pathway. mdpi.comd-nb.inforesearchgate.netacs.orgpharmacytimes.comnih.govascopubs.orgnih.govresearchgate.netfrontiersin.orgpnas.org

The ERK pathway has been shown to be activated by this compound and can play a role in both cell survival and apoptosis, with elevated ERK activity potentially contributing to this compound-induced cell death. d-nb.inforesearchgate.netnih.gov Conversely, reduced activation of ERK has been observed in this compound-resistant cells. researchgate.netascopubs.org Targeting the MAPK/ERK pathway is being investigated as a potential strategy to overcome this compound resistance. ascopubs.org

The PI3K/AKT pathway is often associated with cell survival and can be activated by this compound, potentially contributing to resistance. mdpi.compharmacytimes.comresearchgate.netfrontiersin.org Activation of AKT can lead to the upregulation of RAD51 and enhanced DNA repair capacity. frontiersin.org Inhibiting this pathway could re-sensitize cells to this compound. pharmacytimes.com

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage, including that induced by this compound, by influencing cell cycle arrest and apoptosis. embopress.orgnih.govpnas.orgnih.gov The relationship between p53 status and this compound sensitivity is complex and continues to be investigated. pnas.orgnih.gov Understanding how this compound activates or influences the p53 pathway and its downstream targets is important for predicting response and developing strategies to modulate apoptosis. embopress.orgnih.govnih.gov

Further research is needed to fully map the interactions and feedback loops within these signaling networks and to identify key nodes that can be targeted to enhance this compound's cytotoxic effects and overcome resistance.

Investigating the Significance of Non-Apoptotic Cell Death Modalities

While this compound is known to primarily induce cell death through the formation of DNA adducts leading to apoptosis, a growing body of research highlights the significance of non-apoptotic cell death modalities in its cytotoxic effects and in overcoming resistance. Cancer cells can evade apoptosis through various mechanisms, such as the overexpression of apoptosis-inhibiting proteins, rendering them resistant to therapies that solely rely on triggering apoptosis. oaepublish.comacs.org Consequently, exploring and exploiting non-apoptotic cell death pathways presents a promising avenue to improve this compound's effectiveness, particularly in apoptosis-resistant tumors. oaepublish.com

Studies indicate that this compound can induce non-apoptotic cell death, including necrosis and necroptosis, depending on factors such as drug concentration and cellular context. researchgate.netoup.com For instance, high concentrations of this compound have been shown to induce necrotic cell death in certain apoptosis-resistant cancer cells. researchgate.netplos.org Necroptosis, a form of programmed necrosis mediated by the necrosome complex (involving proteins like RIPK1 and RIPK3), has been implicated in overcoming this compound resistance caused by apoptosis evasion. acs.orgplos.org Research has provided evidence that this compound can induce necrotic cell death in apoptosis-resistant esophageal cancer cells, and this death is dependent on RIPK3 and necrosome formation. plos.org Furthermore, inhibiting RIPK1 activity or knocking down RIPK3 significantly attenuates this necrosis and leads to this compound resistance, underscoring the importance of this pathway. plos.org

Other non-apoptotic cell death pathways, such as ferroptosis and pyroptosis, are also being investigated in the context of this compound. Ferroptosis is a regulated cell death driven by iron-dependent lipid peroxidation. nih.gov Studies suggest that targeting pathways involved in ferroptosis, such as the Nrf2/SLC7A11 pathway, can overcome this compound resistance in certain cancers. oaepublish.com Pyroptosis, another programmed cell death pathway, has also been shown to be induced by chemotherapeutic agents like this compound in various cancer cell types through mechanisms involving caspases, such as the caspase-3-GSDME pathway. nih.gov

Investigating the intricate mechanisms by which this compound triggers these diverse non-apoptotic cell death pathways and understanding the interplay between apoptosis and non-apoptotic death are crucial for developing strategies to sensitize resistant tumors and enhance therapeutic outcomes. researchgate.netfrontiersin.org

Advanced Preclinical Models for Mechanistic Studies

The limitations of traditional two-dimensional (2D) cell culture models in accurately mimicking the complexity of the tumor microenvironment and predicting clinical response have driven the development and adoption of more physiologically relevant preclinical models. researchgate.netfrontiersin.org Advanced preclinical models are essential for gaining deeper insights into the mechanisms of this compound action and resistance, and for evaluating novel therapeutic strategies.

Development of More Physiologically Relevant In Vitro Models (e.g., 3D Cell Cultures)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer significant advantages over 2D monolayers by recapitulating key features of the tumor microenvironment, including cell-cell interactions, cell-extracellular matrix interactions, and the formation of nutrient and oxygen gradients. researchgate.netfrontiersin.orgfrontiersin.org These models provide a more accurate representation of tumor architecture and heterogeneity, leading to drug responses that are often more predictive of in vivo outcomes. researchgate.netfrontiersin.org

Studies using 3D models have demonstrated differential drug sensitivity compared to 2D cultures. mdpi.comnih.gov For example, cancer cells grown in 3D cultures have shown increased resistance to this compound compared to those in 2D cultures, which appears to be influenced by interactions with the tumor microenvironment. frontiersin.org 3D models can also reveal differences in the activity and efficacy of this compound and other drugs that are not observed in 2D assays. nih.gov Furthermore, 3D models can be generated from patient tumor tissue, allowing for the development of patient-specific ex vivo cultures for drug screening and personalized therapy selection. frontiersin.orgfrontiersin.org

The use of 3D cell cultures, including multicellular tumor spheroids and organoids derived from cell lines or patient samples, is becoming increasingly important in preclinical this compound research to better evaluate drug penetration, efficacy, and the mechanisms of resistance in a context that more closely resembles the in vivo tumor environment. frontiersin.orgersnet.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics, Epigenomics)

The integration of multi-omics technologies provides a comprehensive view of the molecular landscape of cancer cells and their response to this compound. By analyzing data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics, researchers can gain a deeper understanding of the complex mechanisms underlying this compound sensitivity and resistance. researchgate.neturotoday.comrsc.org

Omics approaches have been instrumental in identifying molecular changes associated with this compound resistance. For instance, proteomic analysis has revealed differentially expressed proteins involved in DNA damage repair, metabolism, and cell cycle regulation in this compound-resistant cells. acs.org Genomic and transcriptomic studies have identified mutations and altered gene expression patterns linked to resistance mechanisms, such as enhanced drug efflux, increased DNA repair, and changes in cell cycle and apoptotic pathways. researchgate.netnih.gov Metabolomics can provide insights into metabolic reprogramming that contributes to resistance, such as alterations in pathways related to redox balance and energy production. researchgate.net Epigenomic studies explore changes in DNA methylation and histone modifications that influence gene expression and drug response. researchgate.net

Integrated multi-omics analyses are crucial for identifying key signaling pathways, target genes, and biomarkers that regulate chemoresistance, paving the way for the development of new strategies to restore tumor sensitivity to this compound. researchgate.netrsc.org These approaches can also help in understanding intratumoral heterogeneity and treatment-induced clonal selection, which are significant factors in the development of resistance. aacrjournals.org

Computational-Experimental Synergy in Drug Discovery and Mechanistic Elucidation

Computational methods, such as molecular docking, molecular dynamics simulations, and machine learning algorithms, are increasingly integrated with experimental approaches to accelerate drug discovery and elucidate the complex interactions of this compound at the molecular level. numberanalytics.comnumberanalytics.comresearchgate.net This synergy allows for the prediction of this compound's interactions with biological targets, the design of novel this compound derivatives with improved properties, and the identification of potential resistance mechanisms. numberanalytics.comnumberanalytics.com

Computational inorganic chemistry plays a crucial role in understanding this compound's mechanism of action by studying its electronic structure, reactivity, and interactions with biomolecules like DNA. numberanalytics.com Machine learning algorithms can predict the binding affinity of this compound to specific DNA sequences, aiding in the design of more targeted therapies. numberanalytics.com High-performance computing enables simulations of this compound's behavior in complex biological environments, providing insights into its pharmacokinetics and pharmacodynamics. numberanalytics.com

Integrated computational and experimental approaches have been used to identify potential new drug candidates that can enhance this compound's efficacy. For example, a study combining computational screening and in vitro assays identified procaterol (B1663013) as a potential synergistic agent with this compound in gastric cancer cells by targeting checkpoint kinase 1 (CHK1). researchgate.netnih.gov Computational models can also be used to predict resistance mechanisms, including alterations in drug transport and DNA repair processes. numberanalytics.com

This computational-experimental synergy streamlines the research process, allowing for the in silico screening of large libraries of compounds and the prediction of their potential interactions and effects before costly and time-consuming experimental validation. researchgate.net

Synergy and Combinatorial Approaches in Preclinical Research

Given the challenges of this compound resistance and toxicity, combination therapies that exploit synergistic interactions between this compound and other agents are a major focus of preclinical research. Combining this compound with other drugs or therapeutic modalities can enhance its antitumor activity, overcome resistance, and potentially reduce the required this compound dose, thereby mitigating side effects. mdpi.comnih.gov

Investigating Molecular Synergism with Other Agents

Preclinical studies are actively investigating the molecular mechanisms underlying the synergistic effects of this compound when combined with a wide range of other agents, including targeted therapies, immunotherapies, and natural products. mdpi.comnih.govmdpi.com The goal is to identify rational drug combinations that can improve treatment outcomes for various cancer types.

Combinations of this compound with targeted epigenetic therapies, such as EZH2 inhibitors, have shown synergistic or additive effects in preclinical models of various cancers. mdpi.com Studies have explored the mechanisms by which EZH2 inhibition can sensitize cancer cells to this compound, including the upregulation of proapoptotic proteins. mdpi.com

Combining this compound with other cytotoxic agents or novel compounds is also being investigated. For example, studies have shown synergistic effects of this compound with phytochemicals like quercetin (B1663063) and thymoquinone (B1682898) in ovarian cancer models, particularly when administered in specific sequences. iiarjournals.org The timing of administration can significantly influence the synergistic outcome. iiarjournals.org Natural products are being explored for their potential to enhance this compound's therapeutic activity and attenuate toxicity, often by modulating signaling pathways involved in apoptosis and chemosensitivity. nih.gov

The synergistic potential of this compound with immunotherapies is another active area of research. Combining this compound with CD70-targeted therapy has shown strong synergistic effects in non-small cell lung cancer models, partly by inducing CD70 expression on cancer cells and enhancing the antibody-dependent cellular cytotoxicity (ADCC) effect. nih.gov

High-throughput screening of drug libraries in combination with this compound is employed to identify novel synergistic drug combinations. spandidos-publications.com This approach allows for the rapid assessment of a large number of potential combinations to identify those that significantly enhance this compound's cytotoxicity. spandidos-publications.com

Modulating Cellular Microenvironment for Enhanced Activity

The tumor microenvironment (TME) plays a crucial role in cancer progression, metastasis, and the response to therapy, including this compound. The TME is a complex ecosystem comprising physical components like the extracellular matrix (ECM) and cellular components such as stromal cells, cancer-associated fibroblasts (CAFs), and various immune cells. These elements can interfere with this compound delivery and efficacy.

Modulating the cellular microenvironment presents a promising avenue to enhance this compound's anti-tumor effects. Strategies aim to overcome TME-mediated resistance and improve drug penetration and activity. For instance, the physical components of the TME, such as high cell density and the ECM, can impede this compound delivery. Approaches to remodel the ECM or reduce interstitial fluid pressure can facilitate better drug distribution within the tumor.

Biochemical factors within the TME, such as hypoxia and acidity, are also known to contribute to this compound resistance. Hypoxic conditions can promote chemoresistance by increasing the expression of multidrug transporter proteins. An acidic microenvironment, resulting from metabolic reprogramming like glycolysis, can increase drug efflux from tumor cells. Studies have shown that bladder cancer cells cultured under acidic conditions exhibit increased this compound resistance, requiring higher drug concentrations for equivalent toxicity. Strategies to alleviate tumor acidity, such as using oral citrate (B86180) formulations, have shown potential in animal studies to improve therapeutic responsiveness.

The immune cells within the tumor immune microenvironment (TIME), including tumor-associated macrophages (TAMs), cytotoxic T-lymphocytes (CTLs), and regulatory T cells (Tregs), can also influence this compound's effectiveness. Interactions between these immune cells can promote tumor survival and chemoresistance. This compound has been shown to modulate the TIME, for example, by promoting the M1 polarization of TAMs, which are associated with anti-tumor activity. Combining this compound with agents targeting components of the TME, such as angiogenesis inhibitors or immune checkpoint blockers, is an active area of research aimed at enhancing anti-tumor efficacy.

Specific examples of TME modulation strategies include the use of nanoparticles designed to alter the microenvironment. Lipid-coated nanoparticles containing calcium peroxide (CaO2) and this compound have been developed to address hypoxia and high glutathione levels in the TME. These nanoparticles can generate oxygen to relieve hypoxia, increase intracellular pH, and oxidize glutathione, thereby enhancing this compound's activity and blocking drug efflux pathways.

Unanswered Questions in this compound Research

Despite decades of research and clinical use, several fundamental questions regarding this compound's interaction with biological systems and the mechanisms of resistance remain incompletely understood.

Precise Determinants of DNA Sequence Preference for Adduct Formation

This compound's primary target is DNA, where it forms covalent adducts, predominantly intrastrand cross-links between adjacent purine (B94841) bases, particularly guanines (Pt-d(GpG)) and, to a lesser extent, adenine-guanine (Pt-d(ApG)). While the preference for guanine (B1146940) N7 positions is well-established, the precise determinants of DNA sequence preference for adduct formation at a genome-wide level are still being elucidated.

Early studies indicated that the density of GG dinucleotides influences initial this compound crosslinking. However, more recent genome-wide analyses using techniques like "this compound-seq" have revealed that the pattern of this compound-DNA adducts is also significantly influenced by the binding of proteins to the genome. These proteins can either shield DNA from this compound binding or, in some cases, enhance adduct formation in specific regions. For example, HMGB1 (High Mobility Group Box 1) proteins have been shown to bind preferentially to this compound-modified DNA and may protect these adducts from repair or recruit repair proteins.

Although the major adducts (Pt-d(GpG) and Pt-d(ApG)) are well-characterized, the factors that dictate the formation of less frequent but potentially significant adducts, such as 1,3-intrastrand adducts or interstrand crosslinks, in different genomic contexts are not fully understood. Further research is needed to comprehensively map this compound adduct formation across the entire genome and understand how local DNA structure, chromatin organization, and protein interactions collectively influence the precise sites and types of adducts formed.

Full Characterization of the Intimate Connections Between DNA Lesions and Cellular Outcomes

The formation of this compound-DNA adducts triggers a complex cascade of cellular responses, including DNA damage repair, cell cycle arrest, and ultimately, cell death, often through apoptosis. However, the intimate connections between specific DNA lesions and the diverse cellular outcomes remain to be fully characterized.

Cells possess intricate DNA damage response (DDR) pathways to detect and repair this compound-induced lesions. The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky this compound-DNA adducts, particularly the 1,2-intrastrand crosslinks. The mismatch repair (MMR) system also recognizes this compound-induced damage and plays a role in mediating cytotoxicity, although the exact mechanisms are complex and can sometimes lead to tolerance rather than repair.

Despite the understanding of these repair pathways, the precise molecular signals emanating from different types of this compound adducts that dictate whether a cell undergoes repair, cell cycle arrest, or apoptosis are not completely clear. The balance between these cellular responses determines the ultimate cell fate. Factors such as the extent of DNA damage, the efficiency of repair mechanisms, and the activation of various signaling pathways (e.g., p53, MAPK, Akt) all contribute to the final outcome.

Furthermore, the role of DNA damage tolerance mechanisms, such as translesion synthesis (TLS), in allowing cells to replicate damaged DNA and potentially survive this compound exposure is an area of ongoing investigation. The specific polymerases involved in bypassing this compound adducts and the conditions under which TLS is favored over repair or apoptosis require further elucidation.

Comprehensive Understanding of Adaptations Leading to Drug Tolerance

The development of this compound resistance, both intrinsic and acquired, is a major challenge in cancer therapy. While several mechanisms contributing to resistance have been identified, a comprehensive understanding of the complex interplay of cellular adaptations that lead to drug tolerance is still evolving.

Mechanisms of this compound resistance are multifactorial and can be broadly categorized as pre-target, on-target, and post-target. Pre-target resistance involves reduced intracellular accumulation of the drug, often due to decreased uptake (e.g., downregulation of CTR1) or increased efflux (e.g., upregulation of ABC transporters). Increased drug detoxification by intracellular scavengers like glutathione (GSH) and metallothioneins also contributes to pre-target resistance.

On-target resistance is related to alterations in the interaction with DNA, including enhanced DNA damage repair capacity, particularly the NER pathway, and increased tolerance to unrepaired DNA lesions. Upregulation of NER proteins like ERCC1 has been correlated with this compound resistance.

Post-target resistance involves alterations in downstream signaling pathways that regulate cell fate. This can include defects in apoptosis signaling, such as decreased expression of pro-apoptotic factors or overexpression of anti-apoptotic proteins like Bcl-2 and XIAP. Other contributing factors include epigenetic modifications like DNA hypermethylation, metabolic adaptations, and the influence of the tumor microenvironment.

Here is a table summarizing some of the key mechanisms contributing to this compound resistance:

Mechanism CategorySpecific MechanismDescription
Pre-targetReduced Drug UptakeDecreased influx into the cell, potentially via downregulation of transporters like CTR1.
Increased Drug EffluxEnhanced removal of the drug from the cell, often mediated by ABC transporters like ATP7A and ATP77B.
Increased Drug DetoxificationBinding and inactivation of this compound by molecules like glutathione (GSH) and metallothioneins.
On-targetEnhanced DNA RepairIncreased capacity to repair this compound-DNA adducts, primarily by the NER pathway.
Increased DNA Damage ToleranceAbility of cells to replicate or transcribe DNA despite the presence of this compound adducts (e.g., TLS).
Post-targetAltered Apoptosis SignalingDysregulation of pathways leading to programmed cell death, favoring survival.
Epigenetic ModificationsChanges in gene expression without altering DNA sequence, such as DNA methylation.
Metabolic AdaptationsChanges in cellular metabolism supporting survival and proliferation under drug pressure.
Tumor Microenvironment InfluenceImpact of stromal cells, immune cells, hypoxia, and acidity on drug response.

Table 1: Mechanisms of this compound Resistance

Further research employing advanced technologies is needed to fully unravel these complex resistance mechanisms and identify novel targets for overcoming this compound tolerance in the clinic.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2767, 441203, 5460033, 5702198, 11493598
Carboplatin2678
Oxaliplatin60093
Nedaplatin72120, 9796440
Satraplatin60976
Bleomycin5360388
Etoposide3342
Glutathione (GSH)124883
Curcumin969516
Rapamycin (RAPA)5284616
Chloroquine2759
Navitoclax24823581
Cyclophosphamide3116
Doxorubicin31703
Tamoxifen27335
Anastrozole2187
Letrozole3909
Fulvestrant6439708

Table 2: Compound Names and PubChem CIDs ## this compound: A Detailed Examination

This compound (cis-diamminedichloroplatinum(II)) is a foundational platinum-based chemotherapy drug widely utilized in the treatment of various cancers. Its primary mechanism of action involves the formation of covalent adducts with DNA, leading to distortions in the DNA structure that ultimately trigger cell death pathways. Despite its significant clinical success, particularly in treating testicular cancer, the efficacy of this compound is often limited by the development of drug resistance. Research continues to explore methods to enhance its activity and understand the complex mechanisms underlying both its cytotoxic effects and the development of resistance.

Future Directions and Emerging Research Avenues for Cisplatin

Unanswered Questions in this compound Research

Despite decades of research and clinical use, several fundamental questions regarding this compound's interaction with biological systems and the mechanisms of resistance remain incompletely understood.

Precise Determinants of DNA Sequence Preference for Adduct Formation

This compound's primary target is DNA, where it forms covalent adducts, predominantly intrastrand cross-links between adjacent purine (B94841) bases, particularly guanines (Pt-d(GpG)) and, to a lesser extent, adenine-guanine (Pt-d(ApG)). While the preference for guanine (B1146940) N7 positions is well-established, the precise determinants of DNA sequence preference for adduct formation at a genome-wide level are still being elucidated.

Early studies indicated that the density of GG dinucleotides influences initial this compound crosslinking. However, more recent genome-wide analyses using techniques like "this compound-seq" have revealed that the pattern of this compound-DNA adducts is also significantly influenced by the binding of proteins to the genome. These proteins can either shield DNA from this compound binding or, in some cases, enhance adduct formation in specific regions. For example, HMGB1 (High Mobility Group Box 1) proteins have been shown to bind preferentially to this compound-modified DNA and may protect these adducts from repair or recruit repair proteins.

Although the major adducts (Pt-d(GpG) and Pt-d(ApG)) are well-characterized, the factors that dictate the formation of less frequent but potentially significant adducts, such as 1,3-intrastrand adducts or interstrand crosslinks, in different genomic contexts are not fully understood. Further research is needed to comprehensively map this compound adduct formation across the entire genome and understand how local DNA structure, chromatin organization, and protein interactions collectively influence the precise sites and types of adducts formed.

Full Characterization of the Intimate Connections Between DNA Lesions and Cellular Outcomes

The formation of this compound-DNA adducts triggers a complex cascade of cellular responses, including DNA damage repair, cell cycle arrest, and ultimately, cell death, often through apoptosis. However, the intimate connections between specific DNA lesions and the diverse cellular outcomes remain to be fully characterized.

Cells possess intricate DNA damage response (DDR) pathways to detect and repair this compound-induced lesions. The nucleotide excision repair (NER) pathway is the primary mechanism for removing bulky this compound-DNA adducts, particularly the 1,2-intrastrand crosslinks. The mismatch repair (MMR) system also recognizes this compound-induced damage and plays a role in mediating cytotoxicity, although the exact mechanisms are complex and can sometimes lead to tolerance rather than repair.

Despite the understanding of these repair pathways, the precise molecular signals emanating from different types of this compound adducts that dictate whether a cell undergoes repair, cell cycle arrest, or apoptosis are not completely clear. The balance between these cellular responses determines the ultimate cell fate. Factors such as the extent of DNA damage, the efficiency of repair mechanisms, and the activation of various signaling pathways (e.g., p53, MAPK, Akt) all contribute to the final outcome.

Furthermore, the role of DNA damage tolerance mechanisms, such as translesion synthesis (TLS), in allowing cells to replicate damaged DNA and potentially survive this compound exposure is an area of ongoing investigation. The specific polymerases involved in bypassing this compound adducts and the conditions under which TLS is favored over repair or apoptosis require further elucidation.

Comprehensive Understanding of Adaptations Leading to Drug Tolerance

The development of this compound resistance, both intrinsic and acquired, is a major challenge in cancer therapy. While several mechanisms contributing to resistance have been identified, a comprehensive understanding of the complex interplay of cellular adaptations that lead to drug tolerance is still evolving.

Mechanisms of this compound resistance are multifactorial and can be broadly categorized as pre-target, on-target, and post-target. Pre-target resistance involves reduced intracellular accumulation of the drug, often due to decreased uptake (e.g., downregulation of CTR1) or increased efflux (e.g., upregulation of ABC transporters). Increased drug detoxification by intracellular scavengers like glutathione (GSH) and metallothioneins also contributes to pre-target resistance.

On-target resistance is related to alterations in the interaction with DNA, including enhanced DNA damage repair capacity, particularly the NER pathway, and increased tolerance to unrepaired DNA lesions. Upregulation of NER proteins like ERCC1 has been correlated with this compound resistance.

Post-target resistance involves alterations in downstream signaling pathways that regulate cell fate. This can include defects in apoptosis signaling, such as decreased expression of pro-apoptotic factors or overexpression of anti-apoptotic proteins like Bcl-2 and XIAP. Other contributing factors include epigenetic modifications like DNA hypermethylation, metabolic adaptations, and the influence of the tumor microenvironment.

Here is a table summarizing some of the key mechanisms contributing to this compound resistance:

Mechanism CategorySpecific MechanismDescription
Pre-targetReduced Drug UptakeDecreased influx into the cell, potentially via downregulation of transporters like CTR1.
Increased Drug EffluxEnhanced removal of the drug from the cell, often mediated by ABC transporters like ATP7A and ATP77B.
Increased Drug DetoxificationBinding and inactivation of this compound by molecules like glutathione (GSH) and metallothioneins.
On-targetEnhanced DNA RepairIncreased capacity to repair this compound-DNA adducts, primarily by the NER pathway.
Increased DNA Damage ToleranceAbility of cells to replicate or transcribe DNA despite the presence of this compound adducts (e.g., TLS).
Post-targetAltered Apoptosis SignalingDysregulation of pathways leading to programmed cell death, favoring survival.
Epigenetic ModificationsChanges in gene expression without altering DNA sequence, such as DNA methylation.
Metabolic AdaptationsChanges in cellular metabolism supporting survival and proliferation under drug pressure.
Tumor Microenvironment InfluenceImpact of stromal cells, immune cells, hypoxia, and acidity on drug response.

Table 1: Mechanisms of this compound Resistance

Further research employing advanced technologies is needed to fully unravel these complex resistance mechanisms and identify novel targets for overcoming this compound tolerance in the clinic.

Q & A

Q. How should conflicting results in this compound-induced transcriptomic profiles be addressed?

  • Methodological Answer: Re-analyze raw RNA-seq data (FASTQ files) with unified pipelines (e.g., STAR aligner + DESeq2). Validate differentially expressed genes via Nanostring nCounter or single-cell RNA-seq to resolve tumor subpopulation heterogeneity. Use gene set enrichment analysis (GSEA) to contextualize pathways across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cisplatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。